Demethyl-RSL3-boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H27ClN2O5 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C26H27ClN2O5/c1-26(2,3)34-24(31)16-11-9-15(10-12-16)23-22-18(17-7-5-6-8-19(17)28-22)13-20(25(32)33-4)29(23)21(30)14-27/h5-12,20,23,28H,13-14H2,1-4H3/t20-,23+/m1/s1 |
InChI Key |
DVUFRMASHXTZOY-OFNKIYASSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Demethyl-RSL3-boc: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl-RSL3-boc, commonly referred to as RSL3 ((1S,3R)-RSL3), is a potent and selective small molecule inducer of ferroptosis, a form of regulated, iron-dependent cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1][2][3] Initially identified in a screen for compounds lethal to cancer cells with oncogenic RAS mutations, RSL3 has become a critical tool for studying the mechanisms of ferroptosis and holds promise for therapeutic development, particularly in oncology.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms of action of RSL3, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: GPX4 Inhibition
The primary and most well-established mechanism of action of RSL3 is the direct inhibition of Glutathione (B108866) Peroxidase 4 (GPX4).[1][4] GPX4 is a unique, monomeric, selenium-containing enzyme that plays a crucial role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation.[1][5][6]
RSL3 is classified as a "class 2" ferroptosis-inducing compound (FIN), meaning it directly inhibits GPX4 without depleting glutathione (GSH), a cofactor for GPX4.[6] This is in contrast to "class 1" FINs, such as erastin, which inhibit the cystine/glutamate antiporter system Xc-, leading to GSH depletion and subsequent indirect inactivation of GPX4.[1][2][6] The direct binding of RSL3 to GPX4, specifically reacting with the nucleophilic selenocysteine (B57510) residue at the active site, leads to the enzyme's inactivation.[2]
The inhibition of GPX4 by RSL3 triggers a cascade of events culminating in ferroptotic cell death:
-
Lipid Peroxidation Accumulation : With GPX4 inactivated, the cell's ability to neutralize lipid hydroperoxides is compromised.
-
Iron-Dependent Fenton Reaction : The presence of labile iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction.
-
Oxidative Damage : These lipid radicals propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes.
-
Cell Death : The compromised membrane integrity and overwhelming oxidative stress result in a necrotic form of cell death known as ferroptosis.[1][3]
Emerging and Additional Mechanisms of Action
While GPX4 inhibition is central to RSL3-induced ferroptosis, recent evidence suggests a more complex and potentially broader mechanism of action.
Inhibition of Thioredoxin Reductase 1 (TXNRD1)
Some studies have proposed that RSL3 may not be a direct inhibitor of GPX4 but rather an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[7][8] This research suggests that the ferroptosis-inducing effects of RSL3 could be mediated, at least in part, through the inhibition of TXNRD1.[8] However, it is important to note that other known TXNRD1 inhibitors induce cell death that cannot be rescued by the ferroptosis inhibitor ferrostatin-1, unlike RSL3-induced cell death.[8] This indicates that while TXNRD1 inhibition may contribute to the effects of RSL3, it may not be the sole mechanism.
Broader Effects on the Selenoproteome
There is also evidence to suggest that RSL3's potent induction of oxidative stress is due to the simultaneous inhibition of multiple antioxidant molecules beyond GPX4, particularly within the peroxidase and selenoprotein families.[9] This broader targeting of the cell's antioxidant machinery could explain the high efficacy of RSL3 in inducing ferroptosis.
Induction of Other Cell Death Pathways
In addition to ferroptosis, RSL3 has been reported to induce other forms of regulated cell death, including:
-
Apoptosis : In some cancer cell lines, RSL3 has been shown to induce caspase-dependent apoptosis by promoting the cleavage of PARP1.[10] It can also enhance ROS-mediated apoptosis through the MYB/Bcl-2 signaling pathway.[11]
-
Pyroptosis : RSL3 has been observed to trigger pyroptosis, an inflammatory form of cell death, in certain cancer cells, as evidenced by the cleavage of gasdermins D and E.[12][13]
Modulation by Other Signaling Pathways
The cellular response to RSL3 can be influenced by other signaling pathways. For instance, in glioblastoma cells, the NF-κB pathway is activated by RSL3, and inhibition of this pathway can alleviate RSL3-induced ferroptosis.[14][15]
Quantitative Data
The efficacy of RSL3 varies across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Cancer | 4.084 | 24 | [5] |
| LoVo | Colorectal Cancer | 2.75 | 24 | [5] |
| HT29 | Colorectal Cancer | 12.38 | 24 | [5] |
| Primary Hippocampal Neurons | Normal | 14.29 | 24 | [16] |
| Various Cancer Cell Lines | Hepatoma, Osteosarcoma, Colorectal, Breast | 0.34 to >10 | 12 | [10] |
Signaling Pathways and Experimental Workflows
RSL3-Induced Ferroptosis Signaling Pathway
Caption: RSL3 directly inhibits GPX4, leading to the accumulation of lipid ROS and ferroptosis.
General Experimental Workflow for Studying RSL3-Induced Ferroptosis
Caption: A typical workflow for investigating the effects of RSL3 on cells.
Experimental Protocols
Induction of Ferroptosis in Cell Culture
This protocol provides a general guideline for treating cancer cell lines with RSL3 to induce ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3 (dissolved in DMSO to prepare a stock solution)
-
Ferrostatin-1 (optional, for validation, dissolved in DMSO)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding : Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight to allow for attachment.[17]
-
Treatment Preparation : Prepare working solutions of RSL3 (and Ferrostatin-1, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment : Remove the old medium from the wells and add the medium containing RSL3. For control wells, add medium with the same concentration of DMSO used for the highest concentration of RSL3. For rescue experiments, co-treat with RSL3 and Ferrostatin-1.[17]
-
Incubation : Incubate the cells for the desired period (e.g., 12, 24, or 48 hours).[17]
-
Downstream Analysis : Proceed with assays to assess cell viability, lipid peroxidation, and protein expression.
Cell Viability Assay (CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[18]
Materials:
-
Treated cells in a 96-well plate
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Reagent Addition : At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[18]
-
Incubation : Incubate the plate for 1-4 hours at 37°C.[17]
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.[18][19]
-
Analysis : Calculate cell viability as a percentage of the DMSO-treated control.
Lipid ROS Measurement (DCFDA Assay)
This assay measures intracellular reactive oxygen species.
Materials:
-
Treated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Staining : At the end of the treatment period, wash the cells twice with warm PBS. Incubate the cells with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[18]
-
Washing : Wash the cells twice with PBS.
-
Analysis : Immediately analyze the fluorescence using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a flow cytometer.[18]
Western Blot for GPX4 Expression
This protocol is used to determine the levels of GPX4 protein.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-GPX4) overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]
-
Detection : Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18]
Conclusion
This compound is a powerful chemical probe for inducing and studying ferroptosis. Its primary mechanism of action involves the direct inhibition of GPX4, leading to an accumulation of lipid ROS and subsequent iron-dependent cell death. However, emerging research indicates a more intricate mechanism that may involve the inhibition of other selenoproteins like TXNRD1 and broader effects on the cellular antioxidant network. Furthermore, RSL3 can engage other cell death pathways, such as apoptosis and pyroptosis, depending on the cellular context. A thorough understanding of these multifaceted mechanisms is crucial for leveraging RSL3 as a research tool and for the development of novel anti-cancer therapies that exploit the ferroptotic pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RSL3 enhances ROS-mediated cell apoptosis of myelodysplastic syndrome cells through MYB/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
The Role of Demethyl-RSL3-boc in Ferroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury.[1][2] The ability to modulate this pathway offers significant therapeutic potential. Small molecules that induce ferroptosis are invaluable tools for elucidating its molecular mechanisms and for developing novel anti-cancer strategies. Among these, RSL3 has been a cornerstone compound for inducing ferroptosis through the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[3][4]
This technical guide delves into the function of RSL3 and a closely related molecule, Demethyl-RSL3-boc, in the context of ferroptosis research. While RSL3 acts as a direct inhibitor of GPX4, this compound serves as a crucial ligand in the development of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of GPX4.[5][6] This guide provides a comprehensive overview of their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Concepts: Ferroptosis Induction by Targeting GPX4
Ferroptosis is characterized by the overwhelming accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] The central executioner of this process is the peroxidation of polyunsaturated fatty acids within cellular membranes. Under normal physiological conditions, GPX4 plays a vital protective role by reducing lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation.[2]
The induction of ferroptosis by targeting GPX4 can be achieved through two primary mechanisms:
-
Direct Inhibition: Small molecules like RSL3 can directly bind to and inactivate the enzymatic activity of GPX4. This inactivation leads to a rapid buildup of lipid peroxides, culminating in ferroptotic cell death.[3][4]
-
Targeted Degradation: A more recent and highly specific approach involves the use of PROTACs. These are bifunctional molecules that recruit a target protein (in this case, GPX4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a key component of such PROTACs, serving as the "warhead" that specifically binds to GPX4.[7][8]
Quantitative Data Presentation
The efficacy of ferroptosis inducers is typically quantified by their half-maximal inhibitory concentration (IC50) for cell viability or their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) for PROTACs. Below are tables summarizing the available quantitative data for RSL3 and an example of an RSL3-based PROTAC.
Table 1: IC50 Values for RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT116 | Colorectal Cancer | 4.084 | 24 |
| LoVo | Colorectal Cancer | 2.75 | 24 |
| HT29 | Colorectal Cancer | 12.38 | 24 |
| HN3 | Head and Neck Cancer | 0.48 | 72 |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 | 72 |
| HT-1080 | Fibrosarcoma | 1.55 | 48 |
| A549 | Lung Cancer | 0.5 | 24 |
| H1975 | Lung Cancer | 0.15 | 24 |
| MAD-MB-231 | Breast Cancer | 0.71 | 96 |
| HCC1937 | Breast Cancer | 0.85 | 96 |
| U87 | Glioblastoma | ~0.25 (significant cell death) | 24 |
| U251 | Glioblastoma | ~0.5 (significant cell death) | 24 |
Data compiled from multiple sources.[1]
Table 2: Degradation Efficiency of an RSL3-based GPX4 PROTAC (Compound 5i)
| Cell Line | DC50 (µM) | Dmax (%) | Incubation Time (hours) |
| HT1080 | 0.135 | 86 | Not Specified |
Data for a specific RSL3-derivative PROTAC, not this compound itself, is presented as a representative example of the degradation approach.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ferroptosis and the experimental steps to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Signaling Pathway of Ferroptosis Induction by GPX4 Targeting
Caption: GPX4-targeted ferroptosis signaling pathway.
Experimental Workflow for RSL3-Induced Ferroptosis
Caption: Workflow for studying RSL3-induced ferroptosis.
Experimental Workflow for GPX4 Degradation via this compound PROTAC
Caption: Workflow for GPX4 degradation by PROTAC.
Experimental Protocols
Induction of Ferroptosis with RSL3 and Cell Viability Assessment
This protocol provides a general guideline for treating cancer cell lines with RSL3 to induce ferroptosis and subsequently measuring cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSL3 (dissolved in DMSO to prepare a stock solution)
-
Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight to allow for attachment.
-
Treatment Preparation: Prepare serial dilutions of RSL3 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest RSL3 dose. For inhibitor controls, prepare wells with RSL3 and a co-treatment of Ferrostatin-1 (e.g., 1-10 µM).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of RSL3, vehicle, or co-treatments.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of RSL3 for the specific cell line.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation, a hallmark of ferroptosis, by flow cytometry.
Materials:
-
Cells treated with RSL3 or this compound PROTAC as described above
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest for a specified time (e.g., 6-24 hours). Include positive (RSL3) and negative (vehicle) controls.
-
Probe Staining: 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Cell Harvesting: Gently wash the cells with PBS. Harvest the cells by trypsinization, and then wash them twice with ice-cold PBS by centrifugation.
-
Flow Cytometry: Resuspend the cell pellet in PBS. Analyze the cells using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
-
Data Analysis: An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Western Blot Analysis of GPX4 Degradation
This protocol outlines the procedure for detecting the degradation of GPX4 protein following treatment with a this compound-based PROTAC.
Materials:
-
Cells treated with the GPX4 PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for GPX4 and the loading control. Normalize the GPX4 signal to the loading control to determine the relative decrease in GPX4 protein levels. Calculate DC50 and Dmax from a dose-response experiment.
Conclusion
The targeted modulation of ferroptosis through the inhibition or degradation of GPX4 represents a powerful strategy in biomedical research, particularly in the field of oncology. RSL3 remains a fundamental tool for inducing ferroptosis via direct GPX4 inhibition, with a wealth of data supporting its use. The advent of PROTAC technology, utilizing ligands such as this compound, offers a new paradigm for achieving highly specific and potent induction of ferroptosis through the targeted degradation of GPX4. This technical guide provides researchers with the foundational knowledge, quantitative data, and detailed protocols necessary to effectively utilize these compounds in their investigations, ultimately contributing to a deeper understanding of ferroptosis and the development of novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
Chemical structure and properties of Demethyl-RSL3-boc.
For Immediate Release
This technical guide provides an in-depth overview of Demethyl-RSL3-boc, a crucial molecule in the field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, properties, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of Glutathione Peroxidase 4 (GPX4).
Chemical Structure and Properties
This compound is a derivative of RSL3, a well-characterized inhibitor of GPX4 and a potent inducer of ferroptosis. The "boc" designation refers to the presence of a tert-butyloxycarbonyl protecting group, a common moiety in chemical synthesis.
Chemical Formula: C₂₆H₂₇ClN₂O₅[1]
Molecular Weight: 482.96 g/mol [1]
CAS Number: 2375354-07-5[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇ClN₂O₅ | [1] |
| Molecular Weight | 482.96 | [1] |
| CAS Number | 2375354-07-5 | [2] |
Mechanism of Action: A Ligand for GPX4-Targeting PROTACs
This compound serves as a ligand for the target protein GPX4 in the design of PROTACs.[3] PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.
A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI): In this case, this compound binds to GPX4.
-
A ligand for an E3 ubiquitin ligase: This recruits the cellular machinery responsible for tagging proteins for degradation.
-
A linker: This connects the two ligands.
By bringing GPX4 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome. This approach offers a powerful strategy for reducing GPX4 levels and inducing ferroptosis, a form of iron-dependent regulated cell death.
Caption: Mechanism of GPX4 degradation by a this compound-based PROTAC.
The Role of GPX4 and Ferroptosis in Disease
Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from lipid peroxidation, a damaging process that can lead to cell death. By converting lipid hydroperoxides to non-toxic lipid alcohols, GPX4 plays a critical role in maintaining cellular redox homeostasis.
Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis. This form of cell death is implicated in various pathological conditions, including cancer and neurodegenerative diseases. The ability to selectively induce ferroptosis in cancer cells has made GPX4 an attractive therapeutic target. RSL3, the parent compound of this compound, is a well-established tool compound for studying ferroptosis, with reported EC₅₀ values for cell death induction in the low micromolar to nanomolar range in various cell lines.[3]
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
While specific, detailed protocols for the synthesis and application of this compound are often proprietary or found within specific research publications, the following provides a general framework for its use in cell-based assays for GPX4 degradation.
General Workflow for Assessing GPX4 Degradation
Caption: General experimental workflow for evaluating GPX4 degradation.
Key Experimental Considerations
-
Cell Line Selection: Choose a cell line known to be sensitive to ferroptosis or with detectable levels of GPX4.
-
PROTAC Concentration: A dose-response experiment is crucial to determine the optimal concentration for GPX4 degradation (typically in the nanomolar to micromolar range).
-
Time Course: Analyze GPX4 levels at different time points post-treatment to understand the kinetics of degradation.
-
Controls: Include appropriate controls, such as a vehicle-only control, a control with only the this compound ligand (without the E3 ligase ligand and linker), and a proteasome inhibitor control (e.g., MG132) to confirm that degradation is proteasome-dependent.
-
Detection Method: Western blotting is a standard method to quantify changes in protein levels. Ensure the use of a validated GPX4 antibody and a reliable loading control (e.g., GAPDH, β-actin).
Quantitative Data
As of the latest available information, specific quantitative data such as DC₅₀ (half-maximal degradation concentration) or IC₅₀ values for GPX4 degradation by a this compound-based PROTAC are not widely published in the public domain and are likely to be found in specific research articles or proprietary databases. Researchers are encouraged to consult the primary literature for such data related to specific PROTAC constructs. For the parent compound, RSL3, EC₅₀ values for inducing cell death in HT-22 cells have been reported to be as low as 0.004 µM for the active (1S,3R) enantiomer.[3]
Table 2: Representative Biological Activity of RSL3 (Parent Compound)
| Compound | Cell Line | Assay | Value | Reference |
| (1S,3R)-RSL3 | HT-22 | Cell Death | EC₅₀ = 0.004 µM | [3] |
| (1R,3S)-RSL3 | HT-22 | Cell Death | EC₅₀ = 5.2 µM | [3] |
Conclusion
This compound represents a valuable chemical tool for the development of PROTACs targeting GPX4. Its ability to engage the cellular protein degradation machinery to eliminate GPX4 offers a promising therapeutic strategy for diseases where ferroptosis induction is beneficial, particularly in cancer. This technical guide provides a foundational understanding for researchers aiming to utilize this compound in their drug discovery and development efforts. Further investigation into the specific PROTAC constructs incorporating this ligand will be crucial for translating its potential into clinical applications.
References
Preliminary Studies on Demethyl-RSL3-boc for GPX4 Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies concerning Demethyl-RSL3-boc, a key intermediate in the development of proteolysis-targeting chimeras (PROTACs) aimed at the targeted degradation of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme in the prevention of ferroptosis, a form of iron-dependent programmed cell death. Its targeted degradation represents a promising therapeutic strategy in oncology and other diseases. This document outlines the synthesis of this compound, its application in GPX4-targeting PROTACs, and the experimental protocols for evaluating their efficacy.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] Glutathione Peroxidase 4 (GPX4) is a central regulator of this process, functioning to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1] Inhibition or degradation of GPX4 leads to an accumulation of lipid ROS, ultimately triggering ferroptotic cell death. This vulnerability has been identified as a promising therapeutic avenue for various cancers that are resistant to traditional therapies.[2]
RAS-selective lethal 3 (RSL3) is a well-established small molecule inhibitor of GPX4 that induces ferroptosis.[1] Building upon the activity of RSL3, researchers have developed PROTACs that utilize an RSL3-derived ligand to recruit an E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a critical amine-functionalized intermediate for the conjugation of RSL3 to an E3 ligase ligand via a linker.
Quantitative Data on RSL3-Based GPX4 PROTACs
The following tables summarize the quantitative data for various RSL3-based PROTACs designed to target GPX4 for degradation. These molecules typically consist of a Demethyl-RSL3 warhead, a linker, and an E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
| PROTAC | GPX4 Ligand | E3 Ligase Ligand | Linker | DC50 (µM) | Cell Line | Reference |
| Compound 8e | Demethyl-RSL3 | VHL | PEG | Not specified | HT1080 | [2] |
| Compound R8 | Demethyl-RSL3 | Adamantane (Hydrophobic Tag) | Not specified | 0.019 (24h) | HT1080 | [3] |
| Compound R17 | Demethyl-RSL3 | Lenalidomide (CRBN) | Carbon chain | Not specified | Not specified | [4] |
| NC-R17 | Demethyl-RSL3 (non-covalent) | Lenalidomide (CRBN) | Carbon chain | Not specified | Not specified | [4] |
| PROTAC | IC50 (nM) | Cell Line | Reference |
| Compound 8e | More potent than RSL3 | Not specified | [2] |
| Compound R8 | 24 | HT1080 | [3] |
| Compound R8 | 32 | MDA-MB-231 | [3] |
Experimental Protocols
Synthesis and Characterization of this compound
This protocol describes a plausible synthetic route to this compound, based on established methods for the synthesis of β-carboline derivatives and amine functionalization.
3.1.1. Synthesis of (1S,3R)-1-(4-aminophenyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
This step involves a Pictet-Spengler reaction between L-tryptophan and 4-aminobenzaldehyde (B1209532).
-
Materials: L-tryptophan, 4-aminobenzaldehyde, trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve L-tryptophan (1 eq) and 4-aminobenzaldehyde (1.1 eq) in a mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
3.1.2. Boc Protection of the Aniline Nitrogen
-
Materials: (1S,3R)-1-(4-aminophenyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the product from the previous step in THF.
-
Add TEA (2-3 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected intermediate.
-
3.1.3. Amide Coupling to form this compound
-
Materials: Boc-protected intermediate, 2-chloro-N,N-dimethylacetamide, a coupling agent (e.g., HATU), and a base (e.g., DIPEA), DMF.
-
Procedure:
-
Dissolve the Boc-protected carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes.
-
Add 2-chloro-N,N-dimethylacetamide (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.
-
3.1.4. Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: Human cancer cell line (e.g., HT1080), cell culture medium, this compound based PROTAC, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blotting for GPX4 Degradation
This technique is used to detect the levels of GPX4 protein in cells following treatment with the PROTAC.
-
Materials: Treated cell lysates, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against GPX4, primary antibody against a loading control (e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay measures the extent of lipid peroxidation in cells.
-
Materials: Human cancer cell line, this compound based PROTAC, BODIPY™ 581/591 C11 dye, flow cytometer.
-
Procedure:
-
Treat cells with the PROTAC for the desired time.
-
Incubate the cells with BODIPY™ 581/591 C11 dye.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence of the cells using a flow cytometer. An increase in the green fluorescence indicates lipid peroxidation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for a this compound based PROTAC and a typical experimental workflow for its evaluation.
Caption: GPX4 Degradation Pathway initiated by a this compound based PROTAC.
References
- 1. High yield synthesis of amine functionalized graphene oxide and its surface properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. New versatile route to the synthesis of tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles via an intramolecular Michael addition catalyzed by InBr3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Demethyl-RSL3-boc: A Technical Guide to Investigating GPX4 Function through Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. At the heart of the cellular defense against ferroptosis lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that plays an indispensable role in detoxifying lipid hydroperoxides. Consequently, modulating GPX4 activity has become a key strategy for studying and inducing ferroptosis. While small molecule inhibitors like RSL3 have been instrumental in this field, a more nuanced approach is emerging through the use of Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on Demethyl-RSL3-boc, a crucial chemical tool that serves as a high-affinity ligand for GPX4 in the development of potent and specific GPX4-degrading PROTACs. By hijacking the cell's natural protein disposal machinery, these PROTACs offer a powerful method to study the consequences of GPX4 loss, paving the way for novel therapeutic strategies.
This compound: A Ligand for Targeted GPX4 Degradation
This compound is a derivative of the well-characterized ferroptosis inducer, RSL3. The "demethyl" modification refers to the removal of a methyl group, while the "boc" (tert-butyloxycarbonyl) group serves as a protective group, often utilized during chemical synthesis. In the context of PROTACs, the core RSL3 structure provides the binding affinity to GPX4, acting as the "warhead" that recognizes the target protein. This warhead is then connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This ternary complex formation (GPX4 - PROTAC - E3 ligase) leads to the ubiquitination and subsequent degradation of GPX4 by the proteasome.
The use of this compound as a GPX4 ligand in PROTACs offers several advantages over traditional inhibition:
-
Enhanced Specificity: PROTACs can offer higher selectivity for the target protein compared to small molecule inhibitors, which may have off-target effects.
-
Potent and Sustained Target Depletion: By inducing degradation rather than just inhibition, PROTACs can achieve a more profound and longer-lasting depletion of the target protein, enabling a clearer understanding of its function.
-
Overcoming Drug Resistance: In some cases, PROTACs can be effective against target proteins that have developed resistance to conventional inhibitors.
Signaling Pathways and Experimental Workflows
The study of GPX4 function using this compound-based PROTACs involves the interrogation of the ferroptosis signaling pathway and a series of well-defined experimental workflows.
GPX4-Mediated Ferroptosis Signaling Pathway
The canonical pathway leading to ferroptosis involves the inhibition of GPX4, resulting in the accumulation of lipid reactive oxygen species (ROS). The following diagram illustrates this pathway and the role of a this compound-based PROTAC.
Caption: GPX4-mediated ferroptosis pathway and PROTAC intervention.
Experimental Workflow for Studying GPX4 Function
A typical experimental workflow to investigate the effects of a this compound-based GPX4 degrader is outlined below.
Caption: General experimental workflow for evaluating a GPX4 PROTAC.
Quantitative Data
The efficacy of this compound-based PROTACs is typically assessed by their ability to degrade GPX4 and induce cell death. The following tables summarize representative quantitative data for RSL3 and RSL3-based GPX4 degraders from various studies. It is important to note that the specific values can vary depending on the cell line, experimental conditions, and the specific linker and E3 ligase ligand used in the PROTAC.
Table 1: IC50 Values for RSL3-Induced Cell Death
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Citation |
| HT-1080 | RSL3 | ~0.1 - 1 | 24 | [1] |
| A549 | RSL3 | ~0.1 - 1 | 24 | [1] |
| HCT116 | RSL3 | 4.084 | 24 | [2] |
| LoVo | RSL3 | 2.75 | 24 | [2] |
| HT29 | RSL3 | 12.38 | 24 | [2] |
| U87 | RSL3 | ~0.25 | 24 | [3] |
| U251 | RSL3 | ~0.5 | 24 | [3] |
Table 2: Quantitative Data for RSL3-Based GPX4 PROTACs
| PROTAC | Target | E3 Ligase | DC50 (µM) | Dmax (%) | Cell Line | Citation |
| Compound 4 | GPX4 | VHL | Not specified | >80 | HT1080 | [4] |
| Compound 5i | GPX4 | VHL | 0.135 | >80 | HT1080 | [4] |
| GDC-11 | GPX4 | CRBN | Not specified | 33 (at 10 µM) | Not specified | [5] |
| Compound R8 | GPX4 | Not specified (HyT) | 0.019 (24h) | Not specified | HT1080 | [6] |
| Compound R17 | GPX4 | Lenalidomide (CRBN) | Nanomolar range | Not specified | Not specified | [7] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. HyT: Hydrophobic tagging, an alternative degradation strategy.
Experimental Protocols
The following are detailed methodologies for key experiments to study the function of GPX4 using a this compound-based PROTAC.
Cell Culture and Treatment
Objective: To expose cultured cells to the GPX4 PROTAC to induce GPX4 degradation and ferroptosis.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound-based GPX4 PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor (stock solution in DMSO)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound PROTAC in complete culture medium to achieve the desired final concentrations. Also prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
For rescue experiments, pre-treat cells with Ferrostatin-1 (typically 1-10 µM) for 1-2 hours before adding the PROTAC.
-
Remove the old medium from the cells and add the medium containing the PROTAC, vehicle control, or PROTAC + Fer-1.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) depending on the endpoint being measured.
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of the GPX4 PROTAC.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently by pipetting or shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for GPX4 Degradation
Objective: To determine the extent of GPX4 protein degradation following PROTAC treatment.
Materials:
-
Treated cells in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-GPX4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the GPX4 signal to the loading control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Treated cells in a suitable format for microscopy or flow cytometry
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
After the desired treatment period, remove the culture medium.
-
Wash the cells once with PBS.
-
Add fresh medium containing C11-BODIPY 581/591 (typically at a final concentration of 1-5 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh PBS or medium for imaging or analysis.
-
For fluorescence microscopy, visualize the cells immediately. The oxidized form of the dye will fluoresce in the green channel, while the reduced form will fluoresce in the red channel. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
For flow cytometry, trypsinize and resuspend the cells in PBS. Analyze the fluorescence in the appropriate channels (e.g., FITC for green and PE for red). An increase in the percentage of cells with high green fluorescence indicates lipid peroxidation.[9][10]
Conclusion
This compound is a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of GPX4. By leveraging this technology, researchers can induce ferroptosis with high specificity and potency, providing a powerful system for dissecting the intricate roles of GPX4 in health and disease. The experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to embark on their investigations into GPX4 function and the therapeutic potential of ferroptosis induction. As the field of targeted protein degradation continues to evolve, tools like this compound will undoubtedly play a pivotal role in advancing our understanding of cellular biology and developing next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of RSL3-based GPX4 degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of the Ester Moiety in the Ferroptosis Inducer RSL3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule RSL3, a potent inducer of ferroptosis, with a specific focus on the significance of its methyl ester group. The term "Demethyl-RSL3" is addressed, and based on chemical principles, is interpreted as the carboxylic acid derivative of RSL3. This guide will also clarify the chemical structure of RSL3, as the initial query's reference to a "Boc protecting group" appears to be a misinterpretation of the molecule's carbamate-like functionality.
Introduction to RSL3 and Ferroptosis
RSL3 ((1S,3R)-RAS-selective lethal 3) is a well-established experimental compound used to induce a specific form of regulated cell death known as ferroptosis. Ferroptosis is characterized by the iron-dependent accumulation of lipid peroxides, leading to oxidative damage and cell death. The primary intracellular target of RSL3 is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a crucial role in detoxifying lipid hydroperoxides. By covalently binding to and inhibiting GPX4, RSL3 disrupts the cell's antioxidant defense system, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
It is important to clarify a potential point of confusion regarding the chemical structure of RSL3. While it contains a carbamate-like moiety, it does not possess a traditional tert-butyloxycarbonyl (Boc) protecting group commonly used in peptide synthesis. The core structure of RSL3 is a tetrahydro-β-carboline derivative.
The Critical Role of the Methyl Ester in RSL3's Bioactivity
The methyl ester group in RSL3 is likely crucial for its biological activity for the following reasons:
-
Cell Permeability: The intracellular location of GPX4 necessitates that any inhibitor must efficiently cross the cell membrane. The methyl ester renders RSL3 more lipophilic (less polar) compared to its carboxylic acid analog. This increased lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane. At physiological pH, the carboxylic acid of "Demethyl-RSL3" would be deprotonated to a carboxylate anion, which is significantly more polar and would have a much lower capacity to cross the cell membrane.[1][2]
-
Prodrug-like Character: The methyl ester can be considered a prodrug moiety. Once inside the cell, it may be hydrolyzed by intracellular esterases to the active carboxylic acid form, although the ester itself might also be active. This intracellular conversion would "trap" the drug inside the cell, potentially increasing its effective concentration at the target site.
Therefore, the presence of the methyl ester is a critical design feature that likely enhances the bioavailability and cellular uptake of RSL3, enabling it to reach its intracellular target, GPX4, and induce ferroptosis effectively. The demethylated, carboxylic acid version would be expected to have significantly reduced cell permeability and, consequently, lower potency as a ferroptosis inducer in cell-based assays.
Quantitative Data for RSL3
The following table summarizes the half-maximal inhibitory concentration (IC50) values for RSL3 in various cancer cell lines, demonstrating its potent cytotoxic effects. To date, no quantitative data for "Demethyl-RSL3" has been reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 4.084 | [3] |
| LoVo | Colorectal Cancer | 2.75 | [3] |
| HT29 | Colorectal Cancer | 12.38 | [3] |
| HN3 | Head and Neck Cancer | 0.48 | [4] |
| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | [4] |
| A549 | Non-small Cell Lung Cancer | 0.5 | [5] |
| H1975 | Non-small Cell Lung Cancer | 0.15 | [5] |
| MDA-MB-231 | Breast Cancer | 0.71 | [4] |
| HCC1937 | Breast Cancer | 0.85 | [4] |
Experimental Protocols
Synthesis of RSL3
A detailed, multi-step synthesis of RSL3 has been described in the literature. A general outline is provided below, and for a comprehensive, step-by-step protocol, please refer to the supplementary information in Yang et al., Cell 2014, 156(1-2), 317-331.
-
Preparation of the Tetrahydro-β-carboline Core: This typically involves a Pictet-Spengler reaction between tryptamine (B22526) and an appropriate aldehyde, followed by functional group manipulations to introduce the necessary substituents.
-
Coupling with the Benzoate (B1203000) Moiety: The tetrahydro-β-carboline intermediate is then coupled with a derivative of 4-(methoxycarbonyl)benzoic acid.
-
Introduction of the Chloroacetyl Group: The final step involves the acylation of the secondary amine in the tetrahydro-β-carboline ring with chloroacetyl chloride.
Hypothetical Synthesis of Demethyl-RSL3 (RSL3 Carboxylic Acid)
"Demethyl-RSL3" can be synthesized from RSL3 via ester hydrolysis.
Materials:
-
RSL3
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve RSL3 in a mixture of THF (or MeOH) and water.
-
Add an excess of LiOH or NaOH to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture with HCl to an acidic pH.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude "Demethyl-RSL3".
-
Purify the product by flash chromatography or recrystallization.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of RSL3 and "Demethyl-RSL3".
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well plates
-
RSL3 and "Demethyl-RSL3" stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of RSL3 and "Demethyl-RSL3" in complete culture medium.
-
Treat the cells with the compounds at various concentrations for 24-48 hours. Include a vehicle-only (DMSO) control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[6]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
6-well plates
-
RSL3 and "Demethyl-RSL3"
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with RSL3 or "Demethyl-RSL3" at their respective IC50 concentrations for a predetermined time (e.g., 6-24 hours).
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the cells by flow cytometry. The oxidized probe fluoresces green (emission ~520 nm), while the reduced probe fluoresces red (emission ~595 nm).
-
Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.[6]
GPX4 Activity Assay
This assay directly measures the inhibitory effect of the compounds on GPX4 enzymatic activity.
Materials:
-
Cell lysates from treated and untreated cells
-
Commercial GPX4 activity assay kit (e.g., from Cayman Chemical or Abcam)
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with RSL3, "Demethyl-RSL3", or vehicle control.
-
Follow the manufacturer's protocol for the GPX4 activity assay kit. These kits typically use a coupled enzyme system where the reduction of a substrate by GPX4 is linked to the consumption of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Compare the GPX4 activity in lysates from the different treatment groups to determine the inhibitory effect of the compounds.[6]
Visualizations
Caption: The Ferroptosis Pathway and the Role of RSL3.
Caption: Experimental Workflow for Comparing RSL3 and Demethyl-RSL3.
Conclusion
The methyl ester of RSL3 is a critical structural feature that likely imparts the necessary lipophilicity for the compound to efficiently cross the cell membrane and inhibit its intracellular target, GPX4. The demethylated carboxylic acid analog, "Demethyl-RSL3," is predicted to have significantly lower cell permeability and, as a result, reduced potency in inducing ferroptosis in cellular models. While the term "Boc protecting group" appears to be a misinterpretation of the RSL3 structure, the underlying principle of modifying a lead compound to enhance its drug-like properties is a cornerstone of medicinal chemistry. Further structure-activity relationship studies on RSL3 and its analogs will be valuable in developing more potent and specific inducers of ferroptosis for potential therapeutic applications.
References
- 1. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unlocking a Novel Pathway in Targeted Protein Degradation: The Basic Principles of Boc-Arginine-Mediated Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) is rapidly evolving, offering a powerful strategy to eliminate disease-causing proteins. While much of the focus has been on ubiquitin-proteasome system (UPS) recruiting modalities like PROTACs, an alternative pathway that directly engages the 20S proteasome for ubiquitin-independent degradation has emerged. This guide delves into the core principles of this novel approach, focusing on the use of tert-butyl carbamate (B1207046) (Boc)-protected arginine ligands, a concept that appears to be at the heart of the user's query regarding "Demethyl-RSL3-boc," although the latter is more directly associated with PROTAC development.
Introduction: Beyond the Ubiquitin-Proteasome System
Targeted protein degradation has traditionally relied on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing the ubiquitination of a target protein, marking it for degradation by the 26S proteasome. However, a distinct and complementary strategy has been identified that bypasses the need for ubiquitination. This method utilizes a chemical degron, a tri-Boc-protected arginine (Boc3Arg or B3A), to directly recruit target proteins to the 20S proteasome for degradation.
While "this compound" is commercially available and described as a ligand for PROTACs targeting Glutathione Peroxidase 4 (GPX4), the fundamental principle of a "Boc"-driven degradation mechanism lies within the B3A system. This guide will focus on the principles of this B3A-mediated degradation, as it represents a distinct and innovative approach to targeted protein degradation.
The Core Principle: Direct 20S Proteasome Recruitment
The central mechanism of B3A-mediated degradation is the direct recruitment of a target protein to the 20S proteasome, the catalytic core of the proteasome complex. This process is independent of E3 ligases and the ubiquitination cascade that are central to PROTACs.
The key components of this system are:
-
A recognition ligand (warhead): This molecule binds specifically to the protein of interest (POI).
-
A linker: This connects the warhead to the degron tag.
-
The Boc3-Arginine (B3A) tag: This chemical entity acts as the degron, directly interacting with the 20S proteasome.
The B3A tag is thought to function by stimulating the activity of the 20S proteasome and localizing the attached target protein in close proximity, facilitating its entry into the proteasome's catalytic chamber for degradation.[1][2][3]
Signaling Pathway and Experimental Workflow
The signaling pathway for B3A-mediated degradation is more direct than the multi-step ubiquitin-proteasome pathway. The following diagrams illustrate the conceptual pathway and a typical experimental workflow to validate this degradation mechanism.
Caption: B3A-mediated protein degradation pathway.
Caption: Experimental workflow for B3A validation.
Quantitative Data Summary
The efficacy of B3A-mediated degradation can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative parameters.
Table 1: In Vitro Degradation of Target Proteins by B3A-Linked Ligands
| Target Protein | B3A-Linked Ligand | 20S Proteasome Conc. | Ligand Conc. | Incubation Time | Degradation |
| eDHFR | TMP-B3A | 5 nM | 1.6 µM | 2 h | Yes |
| GST-α1 | EA-B3A | 5 nM | 1.6 µM | 1 h | Yes |
Data is illustrative and based on findings from published studies.[1]
Table 2: Cellular Degradation of Target Proteins by B3A-Linked Ligands
| Cell Line | Target Protein | B3A-Linked Ligand | Ligand Conc. | Treatment Time | % Degradation (Dmax) | DC50 |
| HEK293T | Endogenous GST-π | EA-B3A | 40 µM | 2 h | >80% | Not reported |
| HEK293T | eDHFR (expressed) | TMP-B3A | 10 µM | 24 h | ~50% | Not reported |
Data is illustrative and based on findings from published studies.[1]
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are protocols for key experiments.
In Vitro Protein Degradation Assay
Objective: To determine if a B3A-linked ligand can induce the degradation of a target protein in the presence of purified 20S proteasome.
Materials:
-
Purified protein of interest (POI)
-
Purified human 20S proteasome
-
B3A-linked ligand
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Western blot apparatus and antibodies against the POI
Procedure:
-
Prepare a reaction mixture containing the purified POI (e.g., 800 nM) and the B3A-linked ligand (e.g., 1.6 µM) in the assay buffer.
-
Initiate the degradation reaction by adding the purified 20S proteasome (e.g., 5 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the POI to visualize protein degradation.
-
Include control reactions lacking the 20S proteasome or the B3A-linked ligand.
Cellular Protein Degradation Assay
Objective: To assess the ability of a B3A-linked ligand to induce the degradation of a target protein in a cellular context.
Materials:
-
Mammalian cell line expressing the POI
-
B3A-linked ligand dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
Western blot apparatus and antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the B3A-linked ligand for a desired period (e.g., 2-24 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of the POI and the loading control.
-
Quantify the band intensities to determine the extent of protein degradation.
Ubiquitination Assay
Objective: To determine if the B3A-mediated degradation is independent of ubiquitination.
Materials:
-
Cells treated with the B3A-linked ligand and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the POI for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Treat cells with the B3A-linked ligand in the presence of a proteasome inhibitor for a few hours to allow any ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation for the POI.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.
-
A lack of increased ubiquitin signal on the POI in the presence of the B3A-linked ligand would suggest a ubiquitin-independent degradation mechanism.[1]
Conclusion and Future Directions
The discovery of B3A-mediated targeted protein degradation represents a significant advancement in the field, offering a novel strategy that operates independently of the often-complex ubiquitin-proteasome system. This approach holds the potential to overcome some of the limitations of PROTACs, such as E3 ligase expression dependency and potential for resistance development. While the molecule "this compound" is primarily associated with the development of GPX4-targeting PROTACs, the underlying principles of Boc-containing chemical degraders that directly engage the 20S proteasome open up exciting new avenues for drug discovery.
Future research will likely focus on expanding the scope of targetable proteins, optimizing the B3A degron and linker chemistry for improved potency and selectivity, and further elucidating the precise molecular interactions between the B3A tag and the 20S proteasome. This deeper understanding will be critical for translating this promising technology into novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Demethyl-RSL3-boc: A Key Intermediate for PROTAC Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of Demethyl-RSL3-boc, a crucial building block for the construction of Proteolysis Targeting Chimeras (PROTACs). RSL3 is a well-characterized covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, an iron-dependent form of programmed cell death. By inducing ferroptosis, RSL3 and its derivatives represent a promising avenue for the development of novel anti-cancer therapies.
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is a derivative of RSL3 that has been specifically designed for PROTAC synthesis. It features a carboxylic acid handle, protected as a Boc (tert-butyloxycarbonyl) ester, which allows for the straightforward attachment of a linker and an E3 ligase ligand.
This protocol outlines a plausible multi-step synthesis of this compound, starting from commercially available precursors. It includes detailed experimental procedures, a summary of expected quantitative data, and visualizations of the synthetic workflow and the general mechanism of action of PROTACs.
Signaling Pathways and Experimental Workflow
The synthesis of this compound involves a series of key chemical transformations. The overall workflow is depicted below, followed by a diagram illustrating the general mechanism of a PROTAC constructed from this intermediate.
Caption: Synthetic workflow for this compound.
Caption: General mechanism of PROTAC action.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Thin-layer chromatography (TLC) on silica (B1680970) gel plates should be used to monitor the progress of reactions.
Step 1: Synthesis of Boc-L-Tryptophan methyl ester
-
To a solution of L-Tryptophan methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add triethylamine (B128534) (Et3N, 2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford Boc-L-Tryptophan methyl ester.
Step 2: Synthesis of the Tetrahydro-β-carboline intermediate (Pictet-Spengler Reaction)
-
Dissolve Boc-L-Tryptophan methyl ester (1.0 eq) and methyl 4-formylbenzoate (1.1 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting diastereomeric mixture by column chromatography to isolate the desired (1S, 3R)-diastereomer.
Step 3: Chloroacetylation of the Tetrahydro-β-carboline intermediate
-
To a solution of the purified tetrahydro-β-carboline intermediate (1.0 eq) in DCM (0.2 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chloroacetylated product, which can be used in the next step without further purification if sufficiently pure.
Step 4: Selective Demethylation
Note: This step involves the selective hydrolysis of an aryl methyl ester in the presence of an alkyl methyl ester and a chloroacetamide. This can be a challenging transformation, and the following protocol is a suggested starting point. Optimization may be required.
-
Dissolve the chloroacetylated intermediate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v, 0.1 M).
-
Add lithium hydroxide (B78521) (LiOH, 1.1 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress carefully by TLC or LC-MS to maximize the formation of the desired mono-acid and minimize side reactions.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain Demethyl-RSL3.
Step 5: Boc Protection of Demethyl-RSL3
-
To a solution of Demethyl-RSL3 (1.0 eq) in DCM (0.2 M), add (Boc)2O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are hypothetical and represent typical outcomes for such a synthesis.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Boc-L-Tryptophan methyl ester | L-Tryptophan methyl ester HCl | 318.38 | 1.25 | 1.15 | 92 | >98% |
| 2 | Tetrahydro-β-carboline intermediate | Boc-L-Tryptophan methyl ester | 464.53 | 1.46 | 1.02 | 70 | >95% (desired diastereomer) |
| 3 | Chloroacetylated intermediate | Tetrahydro-β-carboline intermediate | 540.99 | 1.25 | 1.18 | 94 | >95% |
| 4 | Demethyl-RSL3 | Chloroacetylated intermediate | 526.96 | 1.15 | 0.75 | 65 | >95% |
| 5 | This compound | Demethyl-RSL3 | 626.07 | 0.88 | 0.77 | 88 | >98% |
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound, a key intermediate for the development of GPX4-targeting PROTACs. While the selective demethylation step may require optimization, the overall synthetic strategy is robust and utilizes well-established chemical transformations. The availability of this building block will facilitate the exploration of novel PROTAC-based therapies for diseases such as cancer, where the induction of ferroptosis is a promising therapeutic strategy. Researchers are advised to consult relevant literature and safety data for all chemicals used in this protocol.
Designing a GPX4 PROTAC: Application Notes and Protocols for Researchers Utilizing Demethyl-RSL3-boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) aimed at the degradation of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] By inducing the degradation of GPX4, this PROTAC is designed to trigger ferroptosis, a promising therapeutic strategy for certain cancers and other diseases.[4][5]
These guidelines utilize Demethyl-RSL3-boc as a starting point for the GPX4-targeting warhead. RSL3 is a known covalent inhibitor of GPX4, and its derivatives have been successfully incorporated into GPX4-targeting PROTACs.[4][6][7]
Introduction to GPX4 and PROTAC Technology
1.1. GPX4: A Key Regulator of Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a selenoenzyme that plays a central role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding alcohols.[8] This activity is vital for preventing the iron-dependent accumulation of lipid reactive oxygen species (ROS), which is the hallmark of ferroptosis.[3] Elevated GPX4 expression has been observed in various cancer cells, contributing to therapy resistance.[4][9] Therefore, targeting GPX4 to induce ferroptosis represents a promising anti-cancer strategy.[5]
1.2. PROTAC Technology: Hijacking the Ubiquitin-Proteasome System
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[10][11] A PROTAC consists of three key components: a "warhead" that binds to the target protein (in this case, GPX4), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[12] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[11][13] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[11]
Design and Synthesis of a GPX4 PROTAC using this compound
2.1. Rationale for Using this compound
RSL3 is a well-characterized covalent inhibitor of GPX4.[6] However, its utility in vivo can be limited by poor pharmacokinetic properties.[4] "this compound" suggests a derivative of RSL3 where a methyl group has been removed to provide a potential attachment point for a linker, and a Boc (tert-butyloxycarbonyl) protecting group is present. The Boc group can be readily removed under acidic conditions to reveal a reactive amine, which can then be coupled to a linker.
2.2. PROTAC Components
The design of a successful GPX4 PROTAC requires careful selection of its three components:
| Component | Description | Examples |
| Warhead | Binds to the target protein, GPX4. Derived from Demethyl-RSL3. | Demethyl-RSL3 |
| Linker | Connects the warhead and the E3 ligase ligand. The length and composition are critical for ternary complex formation and PROTAC activity. | Polyethylene glycol (PEG) chains of varying lengths, alkyl chains. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Pomalidomide or Thalidomide (for CRBN), VH032 (for VHL). |
2.3. Synthetic Strategy
The general synthetic scheme involves the deprotection of this compound, followed by coupling to a linker, and finally conjugation with an E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a GPX4 PROTAC starting from this compound.
Experimental Protocols
3.1. Protocol 1: Synthesis of GPX4 PROTAC
This protocol outlines the general steps for synthesizing a GPX4 PROTAC. The specific reagents and conditions will need to be optimized based on the chosen linker and E3 ligase ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Linker with appropriate functional groups (e.g., carboxylic acid and an azide (B81097) or alkyne for click chemistry)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
E3 ligase ligand with a complementary functional group (e.g., alkyne or azide)
-
Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) (for click chemistry)
-
Solvents (DMF, DMSO)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure to obtain the deprotected Demethyl-RSL3-NH2.
-
-
Linker Coupling:
-
Dissolve Demethyl-RSL3-NH2 and the carboxylic acid-functionalized linker in DMF.
-
Add HATU and DIPEA and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product (Demethyl-RSL3-Linker) by preparative HPLC.
-
-
E3 Ligase Ligand Conjugation (Example using Click Chemistry):
-
Dissolve the Demethyl-RSL3-Linker-azide and the E3 ligase ligand-alkyne in a mixture of t-butanol and water.
-
Add copper(II) sulfate and sodium ascorbate.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the final GPX4 PROTAC by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
3.2. Protocol 2: Western Blot for GPX4 Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of GPX4 in cells.
Materials:
-
Cancer cell line expressing GPX4 (e.g., HT-1080)
-
Cell culture medium and supplements
-
Synthesized GPX4 PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Pomalidomide (CRBN ligand competitor, if using a CRBN-based PROTAC)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-GPX4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the GPX4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a set time (e.g., 24 hours).
-
Include control wells: vehicle (DMSO), PROTAC + MG132, and PROTAC + pomalidomide.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the GPX4 signal to the loading control.
-
Calculate the percentage of GPX4 degradation relative to the vehicle control.
-
3.3. Protocol 3: Cell Viability Assay
This assay determines the effect of GPX4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
GPX4 PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
Procedure:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of the GPX4 PROTAC.
-
Incubate for 72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50).
3.4. Protocol 4: Lipid ROS Measurement
This assay measures the accumulation of lipid peroxides, a direct consequence of GPX4 inhibition and degradation.
Materials:
-
Cancer cell line
-
GPX4 PROTAC
-
BODIPY™ 581/591 C11 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the GPX4 PROTAC for a specified time.
-
Incubate the cells with BODIPY™ 581/591 C11.
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy. The dye will shift its fluorescence from red to green upon oxidation.
-
Quantify the green fluorescence to determine the level of lipid peroxidation.
Data Presentation and Expected Outcomes
The following tables summarize the type of quantitative data that should be generated and presented.
Table 1: GPX4 PROTAC Characterization
| Compound | Molecular Weight | Purity (HPLC) | HRMS (m/z) |
| GPX4-PROTAC-1 | [Insert Value] | >95% | [Insert Value] |
| GPX4-PROTAC-2 | [Insert Value] | >95% | [Insert Value] |
Table 2: In Vitro Efficacy of GPX4 PROTACs
| Compound | DC50 (GPX4 Degradation, nM) | IC50 (Cell Viability, nM) | Max GPX4 Degradation (%) |
| GPX4-PROTAC-1 | [Insert Value] | [Insert Value] | [Insert Value] |
| GPX4-PROTAC-2 | [Insert Value] | [Insert Value] | [Insert Value] |
| RSL3 (Control) | N/A | [Insert Value] | N/A |
Signaling Pathway and Mechanism of Action
Caption: The mechanism of action of a GPX4 PROTAC, leading to ferroptosis.
By following these guidelines, researchers can systematically design, synthesize, and evaluate novel GPX4-targeting PROTACs for potential therapeutic applications. Careful optimization of each component and rigorous biological evaluation are essential for the development of potent and selective degraders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. GPX4: The hub of lipid oxidation, ferroptosis, disease and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmed.org [esmed.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of a Hypothetical Demethyl-RSL3-boc PROTAC Targeting GPX4
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][]
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[6][7] Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides.[7] RSL3 is a known small molecule inhibitor of GPX4 that induces ferroptosis. This document describes protocols for evaluating the efficacy of a hypothetical PROTAC, termed "Demethyl-RSL3-boc PROTAC," designed to induce ferroptosis by targeting GPX4 for degradation. In this model, this compound serves as the warhead for binding to GPX4.
Mechanism of Action
The this compound PROTAC is designed to bring GPX4 into proximity with an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), leading to the ubiquitination and proteasomal degradation of GPX4. The depletion of GPX4 is expected to increase the intracellular levels of lipid reactive oxygen species (ROS), leading to ferroptotic cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Step-by-step guide to linking Demethyl-RSL3-boc with an E3 ligase ligand.
Application Notes and Protocols
Topic: Step-by-Step Guide to Linking Demethyl-RSL3-boc with an E3 Ligase Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC by linking Demethyl-RSL3, a derivative of the ferroptosis inducer RSL3, to a common E3 ligase ligand.
This compound serves as the "warhead" for the POI. The Boc (tert-butyloxycarbonyl) protecting group on its amine functionality allows for controlled, sequential synthesis.[7][8] This amine, once deprotected, serves as a chemical handle for conjugation. For the E3 ligase ligand, we will use a derivative of pomalidomide, which recruits the Cereblon (CRBN) E3 ligase, a widely used anchor in PROTAC design.[3] The strategy outlined involves the deprotection of this compound followed by a standard amide bond formation with a pre-functionalized E3 ligase ligand-linker conjugate.
PROTAC Mechanism of Action
The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][5][9] The PROTAC molecule then acts catalytically, initiating the degradation of multiple copies of the target protein.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring GPX4 Degradation Induced by Demethyl-RSL3-boc PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] In certain cancers, upregulation of GPX4 allows tumor cells to evade this cell death pathway, contributing to therapeutic resistance.[1] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[4][][6] Demethyl-RSL3-boc PROTACs are engineered to specifically target GPX4 for degradation, thereby inducing ferroptosis in cancer cells.[7][8][9]
These application notes provide detailed protocols for researchers to effectively measure the degradation of GPX4 induced by this compound PROTACs and to assess the downstream cellular consequences.
Mechanism of Action: this compound PROTAC
This compound PROTACs are heterobifunctional molecules. One end binds to GPX4, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of GPX4, marking it for degradation by the 26S proteasome.[4][][6] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.[2][10]
Caption: Mechanism of this compound PROTAC-induced GPX4 degradation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments involving GPX4-targeting PROTACs. These values are illustrative and may require optimization for specific cell lines and experimental conditions.
Table 1: In Vitro Anti-Tumor Activity
| Compound | Cell Line | IC50 (nM) | DC50 (nM) at 24h | Reference |
| RSL3-based PROTAC (8e) | HT1080 | - | - | [7] |
| RSL3-based PROTAC (R17) | Various | Potent (nM range) | - | [8][9] |
| HyT Degrader (R8) | HT1080 | 24 | 19 | [11] |
| HyT Degrader (R8) | MDA-MB-231 | 32 | - | [11] |
| ML210-based PROTAC (5i) | HT1080 | - | Potent | [12] |
Table 2: Experimental Conditions for GPX4 Degradation
| Parameter | Condition | Reference |
| Cell Seeding Density | ||
| 96-well plate (viability) | 5,000 - 10,000 cells/well | [13] |
| 6-well plate (Western blot) | 2 x 10^5 - 5 x 10^5 cells/well | [14][15] |
| PROTAC Concentration Range | 1 nM - 10 µM | [7][8][16] |
| Incubation Time | 6 - 48 hours | [12][15] |
| Proteasome Inhibitor (Control) | MG132 (10 µM) | [17] |
| Autophagy Inhibitor (Control) | Chloroquine (20 µM) | [18] |
Experimental Protocols
Caption: General experimental workflow for assessing GPX4 degradation.
Protocol 1: Western Blotting for GPX4 Protein Levels
This protocol is used to quantify the reduction in total GPX4 protein levels following treatment with this compound PROTACs.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound PROTAC stock solution (in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GPX4
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight.[13] b. Treat cells with varying concentrations of this compound PROTAC for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel.[14]
-
Protein Transfer and Immunoblotting: a. Transfer proteins to a PVDF membrane. b. Block the membrane in blocking buffer for 1 hour at room temperature.[19] c. Incubate the membrane with primary anti-GPX4 antibody overnight at 4°C.[3][19] d. Wash the membrane with TBST. e. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[19] f. Wash the membrane again with TBST. g. Incubate with chemiluminescent substrate and visualize the bands using an imaging system.[13]
-
Analysis: a. Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH). b. Quantify band intensities using densitometry software. Normalize GPX4 band intensity to the loading control.
Protocol 2: Immunoprecipitation (IP) of Ubiquitinated GPX4
This protocol confirms that the PROTAC-induced degradation of GPX4 is mediated by the ubiquitin-proteasome system.
Materials:
-
Treated cell lysates (from Protocol 1)
-
Anti-GPX4 antibody or anti-ubiquitin antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Pre-clear Lysate: a. Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. b. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: a. Add the primary antibody (anti-GPX4 or anti-ubiquitin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[20] b. Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washes: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: a. Elute the protein-antibody-bead complexes by adding elution buffer or Laemmli sample buffer and boiling.
-
Western Blot Analysis: a. Analyze the eluted samples by Western blotting as described in Protocol 1. b. If you immunoprecipitated with an anti-GPX4 antibody, probe the Western blot with an anti-ubiquitin antibody to detect polyubiquitinated GPX4. c. Conversely, if you immunoprecipitated with an anti-ubiquitin antibody, probe with an anti-GPX4 antibody.
Protocol 3: Mass Spectrometry for Proteome-wide Analysis
Mass spectrometry (MS) can provide a global view of protein changes, confirming the specificity of the PROTAC for GPX4 and identifying potential off-target effects.[21][22][23]
General Workflow:
-
Sample Preparation: a. Treat cells with the this compound PROTAC and a vehicle control. b. Lyse the cells and extract proteins. c. Digest the proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: a. Separate the peptides by liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).[22]
-
Data Analysis: a. Use proteomics software to identify and quantify peptides and proteins. b. Compare protein abundance between the PROTAC-treated and control samples to identify downregulated proteins.
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic effect of GPX4 degradation, which is expected to induce ferroptosis.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound PROTAC
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) as controls
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: a. Treat cells with a serial dilution of the this compound PROTAC. b. In parallel, co-treat cells with the PROTAC and a ferroptosis inhibitor to confirm the mechanism of cell death. c. Include a vehicle control.
-
Incubation: a. Incubate for a predetermined time (e.g., 24, 48, 72 hours).
-
Viability Measurement: a. Add the cell viability reagent according to the manufacturer's instructions. b. Measure the signal (luminescence, absorbance) using a plate reader.[1]
-
Analysis: a. Calculate cell viability as a percentage of the vehicle control. b. Plot the dose-response curve and determine the IC50 value.
Protocol 5: Lipid ROS Assay
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.[15]
Materials:
-
Cells grown on coverslips or in appropriate plates
-
C11-BODIPY 581/591 probe
-
HBSS or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: a. Treat cells with the this compound PROTAC as in previous protocols.
-
Probe Loading: a. After treatment, wash the cells with pre-warmed HBSS or PBS. b. Incubate the cells with C11-BODIPY 581/591 (1-10 µM) for 30 minutes at 37°C, protected from light.[13][15]
-
Imaging/Flow Cytometry: a. Wash the cells to remove excess probe. b. Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe will fluoresce in the green channel, while the reduced form fluoresces in the red channel.
-
Analysis: a. Quantify the shift in fluorescence from red to green, which indicates lipid peroxidation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No GPX4 degradation observed | PROTAC is inactive or not cell-permeable. | Verify compound integrity. Perform a cellular thermal shift assay (CETSA) to confirm target engagement.[24][25] |
| Cell line is resistant. | Use a cell line known to be sensitive to GPX4 inhibition.[16] | |
| Incorrect PROTAC concentration or incubation time. | Perform a dose-response and time-course experiment. | |
| High background in Western blots | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize antibody concentrations. |
| Non-specific antibody binding. | Use a different primary antibody or affinity-purified antibodies. | |
| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension before seeding. |
| Compound precipitation. | Ensure the final DMSO concentration is low (<0.5%). Visually inspect media for precipitation.[16] |
Signaling Pathway Diagram
Caption: Signaling pathway of GPX4 degradation leading to ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of RSL3-based GPX4 degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 21. Targeted Protein Degraders | Bruker [bruker.com]
- 22. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 24. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilizing Demethyl-RSL3-boc in CRISPR-Based Screening for Ferroptosis Regulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are primarily based on the extensive research and established methodologies for the well-characterized ferroptosis inducer, RSL3 . At the time of writing, specific data and protocols for Demethyl-RSL3-boc in the context of CRISPR-based screening are not available in the public domain. This compound is presumed to be a derivative of RSL3. The protocols and data presented herein should therefore be considered as a starting point and a general guide. Significant optimization and validation will be required for the use of this compound.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] It has emerged as a promising therapeutic target in various diseases, including cancer.[1][2] CRISPR-Cas9 based genetic screens are powerful tools to identify and validate novel regulators of ferroptosis, providing insights into the underlying molecular mechanisms and uncovering potential drug targets.[1][2][3]
RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and ferroptosis.[4][5] By inhibiting GPX4, RSL3 induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptotic cell death.[4] This document outlines a framework for using a presumed RSL3 analog, this compound, to perform CRISPR-based screens to identify genes that either sensitize or confer resistance to ferroptosis.
Mechanism of Action: RSL3 and the Induction of Ferroptosis
RSL3 acts as a direct inhibitor of GPX4.[4] This inhibition leads to the accumulation of lipid hydroperoxides, which, in the presence of iron, undergo Fenton reactions to generate highly reactive lipid radicals. This cascade of lipid peroxidation damages cellular membranes, ultimately leading to cell death. Recent studies suggest that RSL3 may also have off-target effects, including the inhibition of other selenoproteins like thioredoxin reductase 1 (TXNRD1), which could contribute to its ferroptosis-inducing activity.[5][6]
The chemical modifications in "this compound" (a presumed demethylation and the addition of a tert-butyloxycarbonyl (Boc) protecting group) could potentially alter its cell permeability, stability, potency, and target specificity compared to RSL3. The Boc group is often used to protect amine functionalities and can be cleaved under acidic conditions.[7] Researchers should consider these potential differences when designing experiments.
Data Presentation: Expected Outcomes from a CRISPR Screen
A genome-wide or targeted CRISPR-Cas9 loss-of-function screen using this compound would aim to identify genes whose knockout leads to either resistance or sensitization to the compound. The results are typically presented as a ranked list of genes based on the enrichment or depletion of their corresponding single-guide RNAs (sgRNAs) in the surviving cell population.
Table 1: Hypothetical Top Gene Hits from a Positive Selection Screen with this compound (Resistance-conferring)
| Rank | Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value |
| 1 | ACSL4 | Acyl-CoA Synthetase Long Chain Family Member 4 | 5.8 | < 0.0001 |
| 2 | LPCAT3 | Lysophosphatidylcholine Acyltransferase 3 | 5.2 | < 0.0001 |
| 3 | IREB2 | Iron Responsive Element Binding Protein 2 | 4.9 | < 0.0001 |
| 4 | TP53 | Tumor Protein P53 | 4.5 | < 0.001 |
| 5 | SAT1 | Spermidine/Spermine N1-Acetyltransferase 1 | 4.1 | < 0.001 |
Note: This table represents hypothetical data based on known ferroptosis biology. Actual results will vary.
Table 2: Hypothetical Top Gene Hits from a Negative Selection Screen with this compound (Sensitization-conferring)
| Rank | Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value |
| 1 | FSP1 (AIFM2) | Ferroptosis Suppressor Protein 1 | -6.2 | < 0.0001 |
| 2 | GCH1 | GTP Cyclohydrolase 1 | -5.5 | < 0.0001 |
| 3 | NRF2 (NFE2L2) | Nuclear Factor, Erythroid 2 Like 2 | -5.1 | < 0.0001 |
| 4 | HMOX1 | Heme Oxygenase 1 | -4.8 | < 0.001 |
| 5 | SLC7A11 | Solute Carrier Family 7 Member 11 | -4.6 | < 0.001 |
Note: This table represents hypothetical data based on known ferroptosis biology. Actual results will vary.
Experimental Protocols
The following are generalized protocols adapted from established methods for CRISPR screens with ferroptosis inducers like RSL3.[1][8] Optimization of concentrations and incubation times for this compound is crucial.
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Plate the chosen cell line (e.g., A375, HT-1080) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period determined by the cell doubling time and compound activity (e.g., 24-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: CRISPR-Cas9 Loss-of-Function Screen
-
Library Transduction: Transduce Cas9-expressing cells with a genome-wide or targeted sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Population: Collect a sample of the cell population before treatment to serve as the day 0 control.
-
Drug Treatment: Split the remaining cells into two populations: one treated with a vehicle control and the other with a concentration of this compound around the IC50 or IC80, which should be determined empirically to provide sufficient selective pressure.
-
Cell Culture and Passaging: Culture the cells for a predetermined period (e.g., 14-21 days), ensuring that the cell number is maintained at a level that preserves the library complexity (at least 500 cells per sgRNA).
-
Genomic DNA Extraction: Harvest cells from the control and treated populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA-containing cassettes from the genomic DNA by PCR and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to determine the enrichment or depletion of sgRNAs in the this compound-treated population compared to the control. Tools like MAGeCK can be used for this analysis.[1]
Protocol 3: Hit Validation
-
Individual sgRNA Validation: Validate the top hits from the screen by transducing cells with individual sgRNAs targeting the candidate genes.
-
Competitive Growth Assay: Perform a competitive growth assay by mixing fluorescently labeled knockout cells with wild-type cells and monitoring their relative abundance over time in the presence and absence of this compound.
-
Cell Viability Assays: Assess the sensitivity of individual knockout cell lines to this compound using the viability assay described in Protocol 1.
-
Rescue Experiments: For resistance-conferring genes, perform rescue experiments by re-expressing the wild-type gene in the knockout background to confirm that the observed phenotype is due to the loss of the specific gene.
Mandatory Visualizations
Caption: RSL3-induced ferroptosis pathway.
Caption: CRISPR screen experimental workflow.
Caption: Logical relationship in screen results.
References
- 1. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR screening identifies PRMT1 as a key pro-ferroptotic gene via a two-layer regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application of Demethyl-RSL3-boc in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl-RSL3-boc is a derivative of the potent ferroptosis inducer, RSL3. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and its induction has emerged as a promising therapeutic strategy for various cancers.[1][2][3] While specific data on this compound is limited in publicly available literature, its structural similarity to RSL3 suggests a comparable mechanism of action centered on the inhibition of Glutathione Peroxidase 4 (GPX4).[1][4] GPX4 is a crucial enzyme that protects cells from oxidative damage by neutralizing lipid hydroperoxides.[1][2] By inhibiting GPX4, RSL3 and its analogs lead to the accumulation of lipid-based reactive oxygen species (ROS), causing cell membrane damage and ultimately, ferroptotic cell death.[1][5]
This document provides detailed application notes and experimental protocols based on the extensive research conducted on RSL3, which are expected to be largely applicable to this compound.
Data Presentation: Efficacy of RSL3 in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of RSL3 in various cancer cell lines, demonstrating its cytotoxic efficacy.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 4.084 | [5] |
| LoVo | Colorectal Cancer | 24 | 2.75 | [5] |
| HT29 | Colorectal Cancer | 24 | 12.38 | [5] |
| HN3 | Head and Neck Cancer | 72 | 0.48 | [6] |
| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | 72 | 5.8 | [6] |
| A549 | Lung Cancer | 24 | 0.5 | [6] |
| H1975 | Lung Cancer | 24 | 0.15 | [6] |
| MAD-MB-231 | Breast Cancer | 96 | 0.71 | [6] |
| HCC1937 | Breast Cancer | 96 | 0.85 | [6] |
| U87 | Glioblastoma | 24 | ~0.25 | [7] |
| U251 | Glioblastoma | 24 | ~0.5 | [7] |
| MCF7 (RSL3-resistant) | Breast Cancer | 72 | > 2 | [4] |
| MDAMB415 (RSL3-resistant) | Breast Cancer | 72 | > 2 | [4] |
| ZR75-1 (RSL3-resistant) | Breast Cancer | 72 | > 2 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of RSL3-Induced Ferroptosis
The primary mechanism of RSL3-induced ferroptosis involves the direct inhibition of GPX4, leading to an accumulation of lipid peroxides.
Caption: RSL3 inhibits GPX4, preventing the reduction of lipid peroxides and inducing ferroptosis.
Experimental Workflow for Assessing Ferroptosis
A typical workflow to investigate the effects of this compound involves treating cancer cells and subsequently performing assays to measure cell viability, lipid peroxidation, and protein expression.
Caption: A standard workflow for studying the ferroptotic effects of a compound on cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (Using CCK-8)
This protocol is adapted from studies using RSL3 to determine its cytotoxic effects.[5]
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, for control)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range for RSL3 analogs is 0.1 µM to 50 µM.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include wells with vehicle control (DMSO) and co-treatment with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) to confirm the mechanism of cell death.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (Using C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.[8]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
C11-BODIPY 581/591 fluorescent probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (at a concentration around the IC50 value) and controls for the desired time.
-
Probe Loading: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in PBS containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer. The oxidized probe will show a shift in fluorescence from red to green, which can be detected in the appropriate channels (e.g., FITC for green and PE for red).
-
Fluorescence Microscopy: Resuspend the cells in a suitable imaging buffer and observe under a fluorescence microscope. Capture images of both the red and green fluorescence.
-
-
Data Analysis: Quantify the increase in the green/red fluorescence ratio as an indicator of lipid peroxidation.
Western Blot Analysis for GPX4 Expression
This protocol determines if this compound affects the protein levels of its putative target, GPX4.[7][9][10]
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 expression to the loading control.
Conclusion
While direct experimental data for this compound remains to be published, the established protocols and known efficacy of its parent compound, RSL3, provide a strong framework for its investigation as a ferroptosis-inducing agent in cancer cell lines. The methodologies outlined above will enable researchers to characterize its cytotoxic effects, confirm its mechanism of action through lipid peroxidation and GPX4 inhibition, and ultimately evaluate its potential as a novel anti-cancer therapeutic. It is recommended to always include appropriate controls, such as the ferroptosis inhibitor Ferrostatin-1, to validate the specific induction of ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Demethyl-RSL3-boc PROTACs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Demethyl-RSL3-boc based PROTACs to induce the degradation of Glutathione (B108866) Peroxidase 4 (GPX4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to target the protein GPX4 for degradation. It consists of three key components: a ligand derived from Demethyl-RSL3 that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By simultaneously binding to both GPX4 and the E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on GPX4, marking it for degradation by the 26S proteasome. This process is known as targeted protein degradation and can lead to ferroptosis, a form of iron-dependent cell death, due to the depletion of GPX4.[1][2][3][4][5]
Q2: What is the role of this compound in the PROTAC?
Demethyl-RSL3 is a derivative of RSL3, a known inhibitor of Glutathione Peroxidase 4 (GPX4).[1][6] In the context of a PROTAC, Demethyl-RSL3 serves as the "warhead" that specifically binds to the target protein, GPX4. The "boc" (tert-butyloxycarbonyl) is a protecting group often used in chemical synthesis and may be part of the linker attachment point.
Q3: Which E3 ligases are typically recruited by PROTACs derived from this compound?
While the specific E3 ligase recruited depends on the PROTAC's design, common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3][7][] For example, degraders based on RSL3 have been successfully developed using lenalidomide (B1683929) as the E3 ligase ligand, which recruits CRBN.[6][9] Peptide-based PROTACs targeting GPX4 have also been designed to recruit MDM2.[10] The choice of E3 ligase can significantly impact degradation efficiency and cell-type specificity.
Troubleshooting Guide for Low Degradation Efficiency
Problem 1: No or low degradation of GPX4 observed.
This is a common issue that can arise from multiple factors throughout the experimental workflow. A systematic approach is necessary to pinpoint the cause.
Initial Checks & Solutions:
| Potential Cause | Recommended Action | Rationale |
| PROTAC Integrity & Solubility | Verify the chemical integrity of your this compound PROTAC via LC-MS. Ensure complete solubilization in a suitable solvent (e.g., DMSO) and check for precipitation in your cell culture media. | A degraded or insoluble PROTAC will not be effective. |
| Cell Permeability | Due to their size, PROTACs can have poor cell permeability.[11] Consider using a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm intracellular target engagement. | The PROTAC must enter the cell to reach its target. |
| Incorrect PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal degradation concentration (DC50). Be aware of the "hook effect," where very high concentrations can inhibit ternary complex formation and reduce degradation.[11] | Suboptimal concentrations can lead to inefficient degradation. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for maximal degradation. | Protein degradation is a dynamic process, and maximal effect may not be immediate. |
Experimental Workflow for Initial Troubleshooting
Caption: A stepwise workflow for initial troubleshooting of low GPX4 degradation.
Problem 2: Ternary complex formation is inefficient.
The formation of a stable ternary complex (GPX4-PROTAC-E3 Ligase) is essential for ubiquitination and subsequent degradation.[4][5]
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Linker | The length and composition of the linker are critical for productive ternary complex formation.[7] Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains). | An inappropriate linker can lead to steric hindrance or an unfavorable orientation of the proteins. |
| Low E3 Ligase Expression | Confirm the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line via Western Blot or qPCR.[12] If expression is low, choose a different cell line with higher expression. | The abundance of the E3 ligase can be a rate-limiting factor for degradation. |
| Lack of Cooperative Binding | The binding of the PROTAC to one protein should ideally enhance its affinity for the other. This cooperativity stabilizes the ternary complex. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities and cooperativity. | Poor cooperativity leads to a transient and unproductive ternary complex. |
Signaling Pathway of PROTAC-mediated GPX4 Degradation
Caption: Mechanism of this compound PROTAC-induced GPX4 degradation and subsequent ferroptosis.
Problem 3: GPX4 is ubiquitinated but not degraded.
If you can confirm ubiquitination but still observe no degradation, the issue may lie with the proteasome.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Impaired Proteasome Activity | Treat cells with a known proteasome activator or ensure that other experimental conditions are not inadvertently inhibiting proteasome function. You can also use a proteasome activity assay to directly measure its function. | A non-functional proteasome cannot degrade ubiquitinated proteins. |
| Deubiquitinase (DUB) Activity | Overactive DUBs can remove ubiquitin tags from GPX4 before it can be degraded. Consider using a broad-spectrum DUB inhibitor, but be aware of potential off-target effects. | DUBs counteract the ubiquitination process. |
Key Experimental Protocols
Western Blot for GPX4 Degradation
This is the most common method to quantify protein degradation.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against GPX4 overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize GPX4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data can be used to determine DC50 and Dmax values.[1]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP can verify the interaction between GPX4 and the E3 ligase in the presence of the PROTAC.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[9][]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on an overexpressed E3 ligase overnight.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze by Western Blot for the presence of GPX4. An increased GPX4 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.[14][15][16]
In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of GPX4.
Methodology:
-
Cell Treatment: Treat cells with the this compound PROTAC. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.[17]
-
Lysis: Lyse cells in a buffer containing a DUB inhibitor.
-
Immunoprecipitation: Immunoprecipitate GPX4 from the cell lysates using an anti-GPX4 antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western Blot using an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or distinct bands above the unmodified GPX4 band in the PROTAC-treated lane indicates poly-ubiquitination.[10][17][18]
Logical Flow for Deeper Mechanistic Analysis
Caption: A logical progression for investigating the mechanism of action when initial troubleshooting fails.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A GPX4 non-enzymatic domain and MDM2 targeting peptide PROTAC for acute lymphoid leukemia therapy through ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 14. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Improving the solubility and stability of Demethyl-RSL3-boc.
Welcome to the technical support center for Demethyl-RSL3-boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges related to the solubility and stability of this compound.
Given that this compound is a derivative of the well-characterized ferroptosis inducer RSL3, much of the guidance provided is based on the properties of RSL3 and general principles for handling hydrophobic, Boc-protected small molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution after dilution in aqueous media. | The compound has very low aqueous solubility. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase Co-solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your aqueous medium is sufficient. A final concentration of 0.1-0.5% DMSO is a common starting point, but may need to be optimized. 2. Use a Different Co-solvent: Consider using ethanol (B145695) or other water-miscible organic solvents. 3. Formulation with Surfactants: For in vivo or sensitive in vitro models, consider formulating the compound with a non-ionic surfactant like Tween-80 or Cremophor EL. |
| Inconsistent or non-reproducible experimental results. | Compound Degradation: The Boc protecting group is labile in acidic conditions. If your media or buffer is acidic, the compound may be degrading. Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations. | 1. Maintain Neutral pH: Ensure all buffers and media are at a neutral or slightly basic pH to maintain the stability of the Boc group. 2. Verify Stock Solution: After preparing the stock solution in an organic solvent, visually inspect for any undissolved particulate matter. Gentle warming (to 37°C) or brief sonication can aid dissolution.[1] 3. Prepare Fresh Dilutions: Always prepare fresh working solutions from the stock for each experiment to minimize degradation. |
| Difficulty dissolving the compound to make a high-concentration stock solution. | The compound is highly hydrophobic. The chosen solvent may not be optimal. | 1. Use an Appropriate Solvent: High-purity, anhydrous DMSO is the recommended solvent for initial stock solutions.[1] 2. Gentle Heating & Sonication: Warm the solution to 37°C and/or use an ultrasonic bath to aid in dissolving the compound.[1] 3. Test Alternative Solvents: If DMSO is not suitable for your application, consider DMF or ethanol, though solubility may be lower. |
| Observed cytotoxicity is lower than expected based on RSL3 literature. | Altered Potency: The "Demethyl" and "Boc" modifications may alter the compound's intrinsic activity compared to RSL3. Poor Bioavailability: Due to low solubility, the effective concentration of the compound reaching the target cells may be lower than the nominal concentration. | 1. Perform Dose-Response Curve: Conduct a thorough dose-response experiment to determine the EC50 of this compound in your specific experimental system. 2. Optimize Formulation: Improve the solubility and bioavailability by using the formulation strategies outlined in this guide. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to RSL3?
A: this compound is a chemical analog of RSL3, a well-known experimental compound that induces a form of regulated cell death called ferroptosis by inhibiting the enzyme Glutathione Peroxidase 4 (GPX4).[1] The "Demethyl" suggests the removal of a methyl group, and "boc" refers to a tert-butyloxycarbonyl protecting group.[2][3] Such modifications are common in medicinal chemistry to alter a compound's properties, such as stability, lipophilicity, or to enable its use in specific applications like targeted protein degradation (PROTACs).
Q2: What is the best solvent to prepare a stock solution of this compound?
A: Due to its hydrophobic nature, similar to RSL3, the recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] RSL3 is soluble in DMSO at concentrations of 30 mg/mL or higher.[4][5] It is also soluble in ethanol, but to a lesser extent.[5] The compound is generally considered insoluble in water.[1]
Q3: My experimental buffer is slightly acidic. Will this affect the stability of this compound?
A: Yes, it is highly likely to affect stability. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] Even mildly acidic conditions over extended periods could lead to the removal of the Boc group, resulting in a different chemical entity and potentially confounding experimental results. It is crucial to maintain a neutral or slightly alkaline pH in your experimental buffers and media.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A: This is a common issue with hydrophobic compounds. Here are a few strategies:
-
Minimize Final DMSO Concentration: While DMSO is necessary for the stock, keep its final concentration in the medium as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Serial Dilutions: Perform serial dilutions in your culture medium. When making the final dilution, add the compound solution to the medium while vortexing or stirring to ensure rapid dispersion.
-
Use of Pluronic F-127: For particularly challenging compounds, a small amount of a non-ionic surfactant like Pluronic F-127 can be added to the final aqueous solution to improve solubility and prevent precipitation.
-
Co-Solvent Systems: For in vivo studies, co-solvent systems are often necessary. A common formulation for RSL3 involves a mixture of DMSO, PEG300, Tween-80, and saline.
Q5: How should I store solutions of this compound?
A: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions should be prepared fresh for each experiment and not stored for long periods.[1]
Data Presentation: Solubility of RSL3 (as a proxy)
Table 1: Solubility of RSL3 in Common Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 125.4 mg/mL | [1] |
| DMSO | 35 mg/mL | [4] |
| DMSO | 30 mg/mL | [5] |
| Ethanol | 25 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
| Water | Insoluble | [1] |
Table 2: Example Formulations for In Vivo Use (based on RSL3)
| Formulation Composition | Achieved Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | Clear solution. Suitable for parenteral administration. | |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Clear solution. Suitable for intraperitoneal or subcutaneous injection. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 5 mg/mL | Suspended solution, may require sonication. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. A brief sonication in a water bath can also be used.
-
Visually inspect the solution against a light source to ensure there is no visible particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Improving Solubility for In Vitro Assays using a Co-solvent
-
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
-
Procedure:
-
Thaw a single-use aliquot of your DMSO stock solution.
-
Perform an intermediate dilution of the stock solution in cell culture medium if necessary. For example, dilute a 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
For the final concentration, add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. It is critical to add the compound solution to the medium (not the other way around) while gently vortexing or swirling the tube to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the medium is below the tolerance level for your cell line (typically <0.5%).
-
Use the final working solution immediately.
-
Visualizations
Signaling Pathway
Caption: RSL3-induced ferroptosis pathway.
Experimental Workflow
Caption: Workflow for troubleshooting solubility issues.
Logical Relationships
Caption: Relationship of formulation components.
References
Technical Support Center: Enhancing Cell Permeability of Demethyl-RSL3-boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of Demethyl-RSL3-boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is understood to be a derivative of RSL3, a known inducer of ferroptosis. The "boc" (tert-butyloxycarbonyl) group is a common protecting group in organic synthesis. Therefore, this compound is likely a synthetic intermediate used in the development of molecules like PROTACs (Proteolysis Targeting Chimeras), where it serves as a ligand for a target protein.[1] Its direct biological activity in cell-based assays may be limited until the Boc group is removed.
Q2: How does the "Boc" protecting group affect the cell permeability and activity of the compound?
A: The Boc protecting group is bulky and can significantly alter the physicochemical properties of the parent molecule. It may increase lipophilicity to some extent but can also sterically hinder the molecule's interaction with its biological target. For this compound to be active as a ferroptosis inducer similar to RSL3, the Boc group would likely need to be chemically cleaved.
Q3: What are the general challenges with the cell permeability of RSL3 and its analogs?
A: RSL3 and similar ferroptosis inducers are often hydrophobic compounds.[2][3] While some degree of lipophilicity is necessary to cross the cell membrane, very high hydrophobicity can lead to poor aqueous solubility, aggregation in cell culture media, and non-specific binding to proteins and plastics. These factors can result in low bioavailability at the intracellular target site.
Q4: What are the main strategies to improve the cellular uptake of hydrophobic compounds like Demethyl-RSL3 (after deprotection)?
A: Key strategies focus on improving solubility and effective delivery to the cells. These include:
-
Formulation with Solubilizing Agents: Using co-solvents and surfactants to improve solubility in aqueous media.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within cyclodextrin (B1172386) cavities to increase its aqueous solubility.
-
Nanoparticle-based Delivery Systems: Encapsulating the compound in lipid-based or polymeric nanoparticles to facilitate cellular uptake.[2][3]
Troubleshooting Guides
Issue 1: Low or No Observed Biological Activity in Cell-Based Assays
Possible Cause 1: The Boc protecting group is still attached.
-
Solution: The Boc group must be chemically removed to yield the active Demethyl-RSL3. A standard deprotection protocol is provided below.
Possible Cause 2: Poor solubility and precipitation of the compound in aqueous cell culture media.
-
Solution: Improve the formulation of the deprotected compound. Refer to the formulation protocols below.
Issue 2: High Variability and Poor Reproducibility in Experimental Results
Possible Cause: Inconsistent solubility or aggregation of the compound.
-
Solution: Prepare fresh stock solutions and dilute them in appropriate vehicles just before use. Ensure thorough mixing and visually inspect for any precipitation. Consider using a pre-formulated solution with solubilizing agents for better consistency.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This is a general protocol for acid-catalyzed deprotection of a Boc group. The specific conditions may need to be optimized for this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of compound).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Demethyl-RSL3.
-
Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, MS).
Protocol 2: Formulation of Deprotected Demethyl-RSL3 for In Vitro Assays
The following are formulation strategies adapted from those used for RSL3, which can be used as a starting point for the active, deprotected Demethyl-RSL3.[4][5]
Option A: DMSO-based Stock Solution
-
Prepare a high-concentration stock solution of the deprotected compound in 100% DMSO (e.g., 10-50 mM).
-
For cell-based experiments, dilute this stock solution directly into the cell culture medium to the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
Option B: Formulation with Surfactants and Co-solvents
-
Prepare a stock solution in DMSO.
-
Create a formulation vehicle. A common vehicle for RSL3 consists of PEG300, Tween-80, and saline.[4][5] For example, a vehicle can be prepared by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the DMSO stock solution to the vehicle (e.g., 10% DMSO in the final formulation) to create a pre-formulated, higher concentration stock.
-
This pre-formulated stock can then be further diluted in cell culture medium.
Data Presentation
Table 1: Example Formulations for RSL3 (Adaptable for Deprotected Demethyl-RSL3)
| Formulation Component | Purpose | Example Concentration for in vivo stock | Example Concentration for in vitro stock |
| DMSO | Primary Solvent | 10% | 100% (for initial stock) |
| PEG300 | Co-solvent | 40% | - |
| Tween-80 | Surfactant | 5% | - |
| Saline / Corn Oil | Vehicle | 45% / 90% | - |
| SBE-β-CD in saline | Solubilizer | 90% (of 20% SBE-β-CD) | Can be explored |
Data adapted from MedChemExpress product information for RSL3.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimizing Demethyl-RSL3-boc for GPX4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Demethyl-RSL3-boc to induce Glutathione Peroxidase 4 (GPX4) degradation and trigger ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce GPX4 degradation?
This compound is a derivative of the ferroptosis-inducing agent RSL3. It acts as a potent and specific inhibitor of GPX4.[1][2] The mechanism of action involves the direct binding of this compound to GPX4, leading to its inactivation.[1][2] This inactivation disrupts the cellular antioxidant defense system, specifically the enzyme's ability to reduce lipid hydroperoxides. The accumulation of these lipid reactive oxygen species (ROS) ultimately leads to an iron-dependent form of programmed cell death known as ferroptosis.[1] While RSL3 is known to induce GPX4 degradation, some studies suggest this may occur through the ubiquitin-proteasome system and autophagy-lysosome pathway.[3][4]
Q2: What is the optimal concentration range for this compound?
The optimal concentration of this compound can vary significantly depending on the cell line and experimental conditions. However, a general starting range for in vitro experiments is between 10 nM and 2 µM.[1] It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell model. For example, a lethal concentration of 2 µM RSL3 has been used in BJeLR cells.[1]
Q3: What is a typical treatment time for observing GPX4 degradation?
Significant GPX4 degradation and downstream effects of this compound can typically be observed within 8 to 48 hours of treatment.[2][5] Shorter incubation times may be sufficient to detect initial effects on lipid ROS production, while longer treatments are often necessary to observe maximal protein degradation and cell death. Time-course experiments are recommended to establish the optimal treatment duration for your experimental goals.
Q4: How can I confirm that this compound is inducing ferroptosis?
To confirm that the observed cell death is indeed ferroptosis, you can use specific inhibitors. Co-treatment with a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1), should rescue the cells from this compound-induced death.[6][7] Conversely, inhibitors of other cell death pathways, like apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrostatin-1), should not prevent cell death.[5][7] Additionally, you can measure markers of ferroptosis, such as increased lipid peroxidation using probes like C11-BODIPY.[1]
Q5: What are some common solvents for dissolving and storing this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For cell culture experiments, the DMSO stock is further diluted in the culture medium to the final working concentration. It is important to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low GPX4 degradation observed. | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Short treatment time: The incubation period may not be long enough to induce significant degradation. - Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to ferroptosis inducers. - Compound instability: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM to 10 µM). - Conduct a time-course experiment (e.g., 8, 16, 24, 48 hours). - Verify the sensitivity of your cell line to other ferroptosis inducers (e.g., Erastin). Consider using a different cell line known to be sensitive.[5] - Ensure proper storage of the compound (-20°C or -80°C) and use freshly prepared dilutions. |
| High background cell death in control group. | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Poor cell health: The cells may have been unhealthy or stressed prior to the experiment. | - Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). - Use healthy, actively dividing cells for your experiments. Monitor cell morphology and viability before starting the treatment. |
| Inconsistent results between experiments. | - Variability in cell density: Differences in the number of cells seeded can affect the outcome. - Inconsistent compound concentration: Errors in pipetting or dilution can lead to variability. - Passage number of cells: Cell characteristics can change over multiple passages. | - Maintain a consistent cell seeding density for all experiments. - Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes. - Use cells within a defined low passage number range. |
| Off-target effects observed. | - High concentration: Using excessively high concentrations of this compound can lead to non-specific effects. - Compound purity: Impurities in the compound stock could cause unexpected cellular responses. | - Use the lowest effective concentration determined from your dose-response experiments. - Use a high-purity grade of this compound from a reputable supplier. - Include appropriate controls, such as co-treatment with ferroptosis inhibitors, to confirm the specificity of the observed effects.[6][7] |
Quantitative Data Summary
Table 1: Effective Concentrations of RSL3 in Different Cell Lines
| Cell Line | Compound | Effective Concentration | Observed Effect | Reference |
| BJeLR | RSL3 | 2 µM | Lethal concentration, induced lipid ROS | [1] |
| BJ-TERT/LT/ST/RASV12 | RSL3 | 1 µg/ml (approx. 2.27 µM) | Inhibition of cell growth | [2] |
| HT-1080 | RSL3 | Not specified | GPX4 degradation | [8] |
| Non-small cell lung cancer (NSCLC) cells | RSL3 | Varies (cell line dependent) | Cell death | [5] |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound by Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Measurement: After incubation, measure cell viability using a suitable assay, such as MTT, CellTiter-Glo®, or by direct cell counting.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of GPX4 Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the determined optimal time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the GPX4 signal.
Visualizations
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating In Vivo Toxicity of Demethyl-RSL3-boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the in vivo toxicity of Demethyl-RSL3-boc and its derivatives, particularly when used as part of a Proteolysis-Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a ligand used for the synthesis of PROTACs. Its active form, Demethyl-RSL3, is a derivative of RSL3, a known inducer of ferroptosis. As part of a PROTAC, this compound serves as the component that binds to the target protein, intended for degradation.
Q2: What is the mechanism of action of the active form of this compound?
A2: The active form of this compound, similar to RSL3, is believed to induce ferroptosis primarily by inhibiting Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its inhibition leads to the accumulation of these reactive oxygen species, ultimately causing iron-dependent cell death known as ferroptosis. Some studies suggest that RSL3 may also have off-target effects, including the inhibition of other selenoproteins like Thioredoxin Reductase 1 (TXNRD1), which could contribute to its overall cellular impact.[2][3]
Q3: What are the potential sources of in vivo toxicity for a this compound-based PROTAC?
A3: The in vivo toxicity of a PROTAC incorporating this compound can stem from several factors:
-
On-target toxicity: The intended degradation of the target protein may have adverse effects in healthy tissues where the protein plays a physiological role.[4]
-
Off-target toxicity of the this compound ligand: The ligand itself may bind to and affect proteins other than the intended target, such as the broader selenoproteome.[2][5]
-
Off-target toxicity of the PROTAC molecule: The entire PROTAC molecule, including the linker and the E3 ligase ligand, can cause unintended protein degradation, leading to a "bystander effect".[4]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and potentially leading to altered pharmacological effects and toxicity.[4][6]
-
Poor pharmacokinetics: PROTACs are often large molecules with poor solubility and bioavailability, which can lead to unfavorable distribution and accumulation in non-target tissues.[7][8]
Q4: What are the general strategies to mitigate the toxicity of PROTACs?
A4: Several strategies can be employed to reduce the toxicity of PROTACs:
-
Optimize the PROTAC design: Modifying the linker length and attachment points can improve selectivity and reduce off-target degradation.[4]
-
Tissue-specific delivery: Utilizing delivery systems that target the PROTAC to the desired tissue or cells can minimize exposure to healthy tissues. Examples include antibody-PROTAC conjugates and lipid nanoparticles.[9][10]
-
Prodrug approach: Designing the PROTAC as an inactive prodrug that is activated only in the target tissue (e.g., by tumor-specific enzymes) can enhance selectivity and reduce systemic toxicity.[10][11]
-
Dose optimization: Careful dose-response studies are crucial to identify a therapeutic window that maximizes efficacy while minimizing toxicity, avoiding the "hook effect".[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound-based PROTACs.
| Problem | Potential Cause | Suggested Solution |
| High mortality or severe adverse events in animal models at expected therapeutic doses. | 1. On-target toxicity in vital organs. 2. Off-target toxicity of the this compound moiety or the entire PROTAC. 3. Suboptimal formulation leading to poor biodistribution and high local concentrations. | 1. Lower the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Characterize off-target effects: Use proteomics to identify unintended degraded proteins. Consider redesigning the PROTAC with a more selective ligand or linker.[4] 3. Reformulate the PROTAC: Explore different vehicle compositions to improve solubility and in vivo distribution. Consider nanoparticle-based delivery systems for targeted delivery.[9] |
| Lack of tumor regression despite evidence of target degradation in tumor tissue. | 1. "Hook effect" at the administered dose. 2. Rapid clearance of the PROTAC. 3. Tumor resistance mechanisms to ferroptosis. | 1. Perform a dose-response study that includes lower doses to investigate a potential "hook effect".[4][6] 2. Conduct pharmacokinetic studies to determine the half-life of the PROTAC. Consider formulation strategies to prolong circulation time.[12] 3. Investigate tumor cell biology: Assess the expression of ferroptosis suppressor proteins in the tumor model. |
| Inconsistent results between different batches of the PROTAC. | 1. Variability in purity or composition of the synthesized PROTAC. 2. Instability of the formulation. | 1. Ensure rigorous quality control of each synthesized batch, including purity analysis by HPLC and mass spectrometry. 2. Assess the stability of the formulation over time and under experimental conditions. Prepare fresh formulations for each experiment if necessary. |
| Observed toxicity does not correlate with the level of target protein degradation. | 1. Off-target effects are the primary driver of toxicity. 2. The this compound warhead itself is causing toxicity independent of target degradation. | 1. Synthesize a negative control PROTAC with an inactive enantiomer of this compound to assess target-independent toxicity. 2. Evaluate the toxicity of this compound alone to understand its intrinsic toxicological profile. |
Experimental Protocols
Protocol 1: In Vivo Formulation of a this compound-based PROTAC
This protocol provides a general starting point for formulating a hydrophobic PROTAC for in vivo administration. Optimization will be required for each specific molecule.
Materials:
-
This compound-based PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 50 mg/mL). Ensure complete dissolution.
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial (e.g., to a final concentration of 40% of the total volume). Mix thoroughly until a clear solution is obtained.
-
Add Tween 80 to the vial (e.g., to a final concentration of 5% of the total volume). Mix until the solution is clear.
-
Slowly add sterile saline or D5W to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (typically <10%).
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation needs to be optimized (e.g., by adjusting the ratio of co-solvents).
-
Administer the formulation to the animals immediately after preparation.
Table 1: Example In Vivo Formulation Vehicles for RSL3
| Vehicle Composition | Administration Route | Reference |
| DMSO, PEG300, Tween 80, ddH₂O | Intravenous | [13] |
| DMSO, Corn oil | Intraperitoneal | [13] |
Note: These are example formulations for the related compound RSL3 and should be adapted and optimized for a specific this compound-based PROTAC.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of Ferroptosis Induction by a this compound-based PROTAC
References
- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Demethyl-RSL3-boc Selectivity for GPX4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ferroptosis inducer Demethyl-RSL3-boc. The focus is on strategies to improve and verify its selectivity for its primary target, Glutathione (B108866) Peroxidase 4 (GPX4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its relationship to RSL3?
A1: this compound is presumed to be a derivative of the well-characterized ferroptosis inducer, RSL3. RSL3 functions by inducing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] The primary target of RSL3 is thought to be Glutathione Peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid hydroperoxides.[2][4] RSL3 is believed to covalently bind to and inactivate GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2][4][5] However, emerging evidence suggests that RSL3 and similar compounds may also have off-target effects, notably the inhibition of other selenoproteins such as thioredoxin reductase 1 (TXNRD1).[6][7] Therefore, confirming target engagement and assessing selectivity is critical.
Q2: How can I confirm that this compound is engaging GPX4 in my cellular model?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[8][9][10][11][12] This method is based on the principle that ligand binding can alter the thermal stability of the target protein.[9][12] An increase in the melting temperature of GPX4 in the presence of this compound would indicate direct target engagement.
Q3: My cells are showing resistance to this compound. What are the potential reasons?
A3: Resistance to GPX4 inhibitors can arise from several factors:
-
High antioxidant capacity: Cells with high levels of other antioxidant systems may be able to compensate for GPX4 inhibition.
-
Low iron levels: As ferroptosis is iron-dependent, cells with lower intracellular iron concentrations may be less susceptible.
-
Upregulation of GPX4: Cells may counteract the inhibitor by increasing the expression of GPX4.
-
Off-target effects: If the observed cell death is due to off-target effects, resistance might be linked to pathways unrelated to GPX4.
Q4: What are the key indicators of ferroptosis that I should measure to confirm the mechanism of cell death induced by this compound?
A4: To confirm that cell death is occurring via ferroptosis, you should observe the following:
-
Increased lipid peroxidation: This is a hallmark of ferroptosis and can be measured using fluorescent probes like C11-BODIPY 581/591.[1][13]
-
Rescue by ferroptosis inhibitors: Co-treatment with ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 (B1674854) should prevent cell death induced by this compound.[1]
-
No rescue by other cell death inhibitors: Inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not rescue the cells.
-
Iron-dependency: The cell death should be preventable by iron chelators.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use a consistent seeding protocol. |
| Pipetting errors when adding the compound. | Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No significant cell death observed even at high concentrations of this compound. | The chosen cell line may be resistant to ferroptosis. | Test a different cell line known to be sensitive to GPX4 inhibition. |
| The compound may have low potency in your specific cell model. | Confirm the compound's activity with a positive control (e.g., RSL3). | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Observed cell death is not rescued by ferrostatin-1. | The cell death may not be due to ferroptosis. | Investigate other cell death pathways (e.g., apoptosis, necroptosis). |
| This compound may have significant off-target effects causing cytotoxicity through a different mechanism. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm GPX4 engagement and consider proteomics-based approaches to identify other potential targets. | |
| Inconsistent results in GPX4 activity assays. | Lysate preparation issues. | Ensure lysates are prepared on ice and use protease inhibitors to prevent protein degradation. |
| Reagent instability. | Prepare fresh reagents, especially NADPH and glutathione solutions, for each experiment. | |
| Incorrect assay conditions. | Optimize substrate concentrations and incubation times for your specific experimental setup. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for assessing the cytotoxic effect of a compound on a cell line to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 nM to 100 µM.[14][15] Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.[16]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Plot cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to GPX4 in cells.
Materials:
-
Cells treated with this compound or vehicle
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-GPX4 antibody
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle for a specified time.
-
Cell Lysis: Harvest and wash the cells, then lyse them in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble proteins) and prepare for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-GPX4 antibody.
-
Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Protocol 3: GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4.[18][19][20][21]
Materials:
-
Cell lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 2 mM EDTA)
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
Cumene (B47948) hydroperoxide (substrate)
-
96-well UV-transparent plate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In each well of the 96-well plate, add the assay buffer, NADPH, GSH, and GR.
-
Add Cell Lysate: Add the cell lysate containing GPX4 to the wells.
-
Initiate Reaction: Start the reaction by adding the substrate, cumene hydroperoxide.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Analysis: To test the inhibitory effect of this compound, pre-incubate the cell lysate with the compound before adding the substrate.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Workflow for assessing the selectivity of this compound.
Caption: Troubleshooting logic for lack of efficacy of this compound.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. mybiosource.com [mybiosource.com]
Validation & Comparative
Validating GPX4 as the Primary Target of Demethyl-RSL3-boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate Glutathione (B108866) Peroxidase 4 (GPX4) as the primary target of Demethyl-RSL3-boc Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanism of action, target engagement, and cellular effects of these molecules, comparing them with other GPX4-targeting PROTACs.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to lipid alcohols, thereby protecting cells from ferroptosis.[2][3] Inhibiting or degrading GPX4 has emerged as a promising therapeutic strategy for cancers that are resistant to other treatments.[1][4] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6] this compound PROTACs are designed to specifically target GPX4 for degradation.
Mechanism of Action: GPX4 Degradation
This compound PROTACs, like other GPX4-targeting PROTACs, function by inducing the formation of a ternary complex between GPX4, the PROTAC molecule, and an E3 ubiquitin ligase.[][8] This proximity leads to the ubiquitination of GPX4, marking it for degradation by the proteasome.[6] Some GPX4 degraders have also been shown to utilize the autophagy-lysosome pathway for degradation.[1][4]
Figure 1: Mechanism of this compound PROTAC-induced GPX4 degradation and ferroptosis.
Comparative Efficacy of GPX4-targeting PROTACs
The efficacy of different GPX4-targeting PROTACs can be compared based on their ability to degrade GPX4 and induce cell death. The following table summarizes key performance metrics for several reported GPX4 PROTACs.
| PROTAC Name | Warhead | E3 Ligase Ligand | Cell Line | DC₅₀ / Degradation % | IC₅₀ (Cell Viability) | Reference |
| This compound PROTACs | Demethyl-RSL3 | Boc-protected amine | Various | Data not specified in initial search | Data not specified in initial search | N/A |
| GDC-11 | ML162 derivative | Pomalidomide (B1683931) (CRBN) | Not specified | 33% degradation at 10 µM | 11.69 µM | [9][10] |
| dGPX4 | ML162 | Pomalidomide (CRBN) | Various cancer cells | Not specified | Five-fold more potent than ML162 | [10] |
| ZX703 (5i) | ML210 | VHL ligand | HT1080 | DC₅₀ = 0.135 µM | 0.222 µM | [1] |
| 8e | RSL3 | VHL ligand | HT1080 | Not specified | 2-3 times more potent than RSL3 | [4] |
| R17 | RSL3 | Lenalidomide (CRBN) | Wild-type and drug-resistant tumor cells | Nanomolar degradation | Not specified | [11] |
Experimental Protocols
Validation of GPX4 as the primary target of this compound PROTACs involves a series of key experiments. Below are the general methodologies for these assays.
Western Blotting for GPX4 Degradation
-
Objective: To quantify the reduction in GPX4 protein levels following PROTAC treatment.
-
Methodology:
-
Cells are seeded and treated with varying concentrations of the PROTAC for a specified time.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for GPX4, followed by a secondary antibody.
-
Protein bands are visualized and quantified using densitometry. A loading control (e.g., GAPDH or β-actin) is used for normalization.[12]
-
Cell Viability Assays (e.g., CCK-8, MTT)
-
Objective: To determine the cytotoxic effect of the PROTAC on cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.
-
After the incubation period, a reagent (e.g., CCK-8 or MTT) is added to the wells.
-
The absorbance is measured using a microplate reader, which correlates with the number of viable cells.
-
The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated.[1]
-
Lipid Reactive Oxygen Species (ROS) Assay
-
Objective: To measure the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Methodology:
-
Cells are treated with the PROTAC.
-
A fluorescent probe that reacts with lipid ROS (e.g., C11-BODIPY 581/591) is added.
-
The fluorescence intensity is measured using flow cytometry or a fluorescence microscope. An increase in fluorescence indicates an accumulation of lipid ROS.[1]
-
Target Engagement Assays
-
Objective: To confirm the direct binding of the PROTAC to GPX4.
-
Methodology:
-
Affinity-based chemoproteomics: An affinity probe based on the PROTAC structure is used to pull down interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Figure 2: A typical experimental workflow for validating GPX4 as the target of a PROTAC.
Selectivity and Off-Target Effects
A critical aspect of validating a PROTAC's primary target is assessing its selectivity.[13] Off-target effects can arise from the PROTAC binding to other proteins or from the E3 ligase recruiter having its own biological activity (e.g., pomalidomide can degrade zinc-finger proteins).[14] Proteomics-based approaches are valuable for identifying off-target degradation.[15] The design of the linker and the choice of the E3 ligase ligand can significantly influence the selectivity of a PROTAC.[13] For this compound PROTACs, it is essential to demonstrate that the observed cellular effects are primarily due to the degradation of GPX4 and not off-target activities.
Conclusion
The validation of GPX4 as the primary target of this compound PROTACs relies on a multi-faceted experimental approach. By demonstrating potent and selective degradation of GPX4, which correlates with the induction of ferroptosis and cancer cell death, researchers can build a strong case for the on-target activity of these molecules. Comparative analysis with other GPX4-targeting PROTACs provides valuable context for their therapeutic potential. Further studies should focus on comprehensive off-target profiling and in vivo efficacy to fully validate this therapeutic strategy.
References
- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 9. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPX4-Targeting Ligands for PROTACs: Demethyl-RSL3-boc in Focus
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to induce the degradation of GPX4, and the choice of the GPX4-targeting ligand is critical for the efficacy and selectivity of the resulting degrader. This guide provides a comparative analysis of various GPX4-targeting ligands used in PROTAC development, with a special focus on the emerging ligand, Demethyl-RSL3-boc, in the context of established alternatives such as RSL3, ML162, and ML210.
Introduction to GPX4-Targeting PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), in this case, GPX4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between GPX4, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of GPX4, triggering ferroptotic cell death.
Overview of GPX4-Targeting Ligands
Several small molecules that inhibit GPX4 have been adapted as warheads for GPX4-targeting PROTACs. The most prominent among these are:
-
RSL3 ((1S,3R)-RSL3): A potent and widely used covalent inhibitor of GPX4 that directly binds to its active site.[1][2] However, recent studies suggest that RSL3 might also target other selenoproteins like thioredoxin reductase 1 (TXNRD1), which could lead to off-target effects.[3][4]
-
ML162: Another covalent inhibitor of GPX4 with a similar mechanism of action to RSL3.[4] Like RSL3, its specificity has been questioned, with potential off-target interactions.[3]
-
ML210: A more selective covalent inhibitor of GPX4 that acts as a prodrug.[5] It is metabolically activated within the cell to its reactive form, which may contribute to its improved selectivity profile compared to RSL3 and ML162.
-
This compound: A derivative of RSL3. The demethylation at a specific position and the presence of a Boc (tert-butyloxycarbonyl) protecting group suggest modifications aimed at providing a handle for linker attachment in PROTAC synthesis and potentially altering its physicochemical properties. While commercially available as a ligand for PROTACs, detailed peer-reviewed studies directly comparing its performance within a PROTAC to other ligands are limited.[6]
Quantitative Comparison of GPX4-Targeting PROTACs
The following tables summarize the performance of various GPX4-targeting PROTACs based on different ligands. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions and cell lines used.
Table 1: Degradation Efficiency of GPX4 PROTACs
| PROTAC Name/Identifier | GPX4 Ligand | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| 8e | RSL3 | VHL | HT1080 | Not Reported | Not Reported | [7] |
| R17 | RSL3 | Lenalidomide (CRBN) | Not Specified | Nanomolar range | Not Reported | [8] |
| 18a | RSL3 | cIAP | HT1080 | 1.68 (48h) | 85 (48h) | [9] |
| dGPX4 | ML162 | Pomalidomide (CRBN) | HT-1080 | 0.2 | >90 | [5] |
| GDC-11 | ML162 derivative | Pomalidomide (CRBN) | Not Specified | 33% degradation at 10 µM | Not Reported | [10] |
| DC-2 | ML210 | CRBN | HT1080 | 0.03 | Not Reported | [11] |
| 5i (ZX703) | ML210 | VHL | HT1080 | 0.135 | >80 (at 12h) | [5] |
| This compound PROTAC | This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | N/A |
Table 2: Cytotoxicity of GPX4 PROTACs
| PROTAC Name/Identifier | GPX4 Ligand | Cell Line | IC50 (µM) | Reference |
| 8e | RSL3 | Various | 2-3 times more potent than RSL3 | [7] |
| R17 | RSL3 | Wild-type and drug-resistant tumor cells | Nanomolar range | [8] |
| 18a | RSL3 | HT1080 | 2.37 | [9] |
| GDC-11 | ML162 derivative | Not Specified | 11.69 | [10] |
| PD-4 | ML162 | Not Specified | 0.86 | [5] |
| 5a | ML210 | HT1080 | 2.137 | [5] |
| This compound PROTAC | This compound | Not Publicly Available | Not Publicly Available | N/A |
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Signaling Pathway
GPX4 plays a central role in preventing ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Inhibition or degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing iron-dependent cell death.
Caption: GPX4 pathway and PROTAC-induced degradation leading to ferroptosis.
Experimental Workflow for Evaluating GPX4 PROTACs
The evaluation of a novel GPX4 PROTAC typically involves a series of in vitro assays to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for the in vitro evaluation of GPX4 PROTACs.
Detailed Experimental Protocols
Western Blot for GPX4 Degradation
This protocol is used to quantify the amount of GPX4 protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cancer cell line (e.g., HT1080)
-
GPX4 PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the GPX4 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against GPX4 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the GPX4 signal to the loading control. Calculate the percentage of GPX4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12][13]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line
-
GPX4 PROTAC
-
96-well plate
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GPX4 PROTAC for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.
Lipid ROS Measurement (C11-BODIPY Assay)
This assay uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cancer cell line
-
GPX4 PROTAC
-
C11-BODIPY™ 581/591 dye
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the GPX4 PROTAC for the desired time.
-
Dye Loading: Incubate the cells with C11-BODIPY™ 581/591 (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of C11-BODIPY shifts from red to green. The ratio of green to red fluorescence is used to quantify the level of lipid peroxidation.
Discussion and Future Perspectives
The development of potent and selective GPX4-targeting PROTACs holds significant promise for cancer therapy. While RSL3 and ML162 have been instrumental in early studies, their potential for off-target effects highlights the need for more specific ligands. ML210 represents a step forward in terms of selectivity.
The introduction of RSL3 derivatives like this compound suggests ongoing efforts to refine the GPX4-targeting warhead for PROTAC applications. The demethylation could potentially alter the binding affinity or selectivity, while the Boc-protecting group provides a convenient and stable attachment point for the linker, facilitating a modular approach to PROTAC synthesis. However, without direct comparative data from peer-reviewed studies, the performance of this compound-based PROTACs relative to those derived from RSL3, ML162, or ML210 remains to be definitively established.
Future research should focus on:
-
Head-to-head comparisons: Rigorous comparative studies of PROTACs built with different GPX4 ligands, including this compound, are needed to elucidate their relative advantages in terms of degradation efficiency, selectivity, and off-target effects.
-
Novel Ligand Discovery: The development of novel, non-covalent GPX4 binders could lead to PROTACs with improved pharmacokinetic properties and reduced potential for off-target covalent modifications.
-
E3 Ligase Selection: Exploring a wider range of E3 ligases beyond the commonly used CRBN and VHL may lead to PROTACs with enhanced tissue-specific activity and improved degradation kinetics.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rsl3 | C23H23ClN2O5 | CID 89084603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to E3 Ligase Ligands and the Emergence of Ferroptosis-Inducing PROTACs
For researchers, scientists, and drug development professionals, the strategic selection of ligands is paramount in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of commonly utilized E3 ligase ligands and introduces an innovative PROTAC modality utilizing Demethyl-RSL3-boc to induce ferroptosis through targeted degradation of Glutathione (B108866) Peroxidase 4 (GPX4).
PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They are composed of a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.[2] While the majority of PROTACs are designed to degrade proteins to treat diseases like cancer, a new frontier is emerging: PROTACs that degrade key regulators of cell death pathways, such as ferroptosis.
This guide will first compare the most established E3 ligase ligands and then delve into the specifics of this compound as a warhead for GPX4-targeting PROTACs, offering a comparison of these distinct therapeutic strategies.
Comparative Analysis of Common E3 Ligase Ligands
The vast majority of PROTACs developed to date recruit one of four main E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAPs).[2][3] The selection of an E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).[2]
| E3 Ligase | Common Ligands | Advantages | Disadvantages |
| Cereblon (CRBN) | Pomalidomide, Lenalidomide, Thalidomide derivatives[2][5] | Well-established chemistry; smaller, more drug-like ligands; high degradation efficiency for many targets.[2] | Potential for off-target effects related to CRBN's natural functions.[2] |
| von Hippel-Lindau (VHL) | Derivatives of the HIF-1α peptide, such as VH032[2][5] | Well-characterized interaction with its natural substrate (HIF-1α); high degradation efficiency.[2] | Ligands can be larger and have less favorable pharmacokinetic properties; synthesis can be more complex.[2] |
| MDM2 | Nutlin derivatives (e.g., Nutlin-3a)[5][6] | Can activate p53 tumor suppressor activity by degrading its negative regulator, MDM2.[6] | Fewer successful examples compared to CRBN and VHL; potential for complex biological effects due to the central role of p53.[2] |
| cIAP1 | Bestatin derivatives, SMAC mimetics (e.g., LCL161) | Can induce degradation through auto-ubiquitination of the IAP protein; an alternative for targets resistant to CRBN/VHL-based PROTACs. | Development of potent and selective IAP ligands for PROTACs is ongoing. |
The Rise of Ferroptosis-Inducing PROTACs: The Role of this compound
A novel application of PROTAC technology is the induction of a specific form of programmed cell death called ferroptosis. This is an iron-dependent process characterized by the accumulation of lipid peroxides.[7][8] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which functions to reduce lipid peroxides.[9] Inhibition or degradation of GPX4 leads to an increase in lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[9][10]
This has led to the development of PROTACs that specifically target GPX4 for degradation.[11][12][13] In this context, This compound is not an E3 ligase ligand, but rather a warhead that binds to GPX4.[14] RSL3 is a known covalent inhibitor of GPX4, and its derivatives are being utilized in PROTAC design.[15][16][17] The "demethyl" modification and "boc" protecting group are chemical handles that facilitate the attachment of a linker and subsequent conjugation to an E3 ligase ligand.[14]
Strategic Comparison: Traditional vs. Ferroptosis-Inducing PROTACs
| Feature | Traditional PROTACs | GPX4-Degrading PROTACs (with this compound warhead) |
| Therapeutic Goal | Degradation of a pathogenic protein (e.g., oncogenic kinase, misfolded protein). | Induction of ferroptotic cell death in cancer cells. |
| Mechanism of Action | Hijacking an E3 ligase to ubiquitinate and degrade a target protein. | Hijacking an E3 ligase to ubiquitinate and degrade GPX4, leading to lipid peroxidation and ferroptosis. |
| "Warhead" | Ligand for the target protein of interest. | Demethyl-RSL3 (binds to GPX4). |
| E3 Ligase Ligand | Binds to CRBN, VHL, MDM2, or cIAP. | Binds to an E3 ligase (e.g., CRBN or VHL have been used in published studies).[12][13] |
| Cellular Outcome | Removal of the target protein, leading to downstream therapeutic effects. | Accumulation of lipid ROS, resulting in ferroptotic cell death. |
Visualizing the Pathways and Workflows
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[18][19]
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and cytotoxicity.[20][21]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density. After overnight incubation, treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's protocol.
-
Data Acquisition: For MTT assays, solubilize the formazan (B1609692) crystals and measure the absorbance. For CellTiter-Glo®, measure the luminescence.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.[22][23]
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, the E3 ligase complex (e.g., CRBN-DDB1), E1 and E2 enzymes, biotinylated ubiquitin, ATP, and the PROTAC of interest in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
Detection: The ubiquitination of the target protein can be detected in several ways:
-
Western Blot: Run the reaction products on an SDS-PAGE gel and perform a western blot using an antibody against the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be visible.
-
AlphaLISA/HTRF: Use an assay kit that employs proximity-based technologies to detect the interaction between the tagged target protein and biotinylated ubiquitin.[23]
-
By understanding the distinct roles and comparative advantages of different E3 ligase ligands, and by embracing novel strategies such as ferroptosis induction with targeted degraders, researchers can more effectively design the next generation of PROTAC therapeutics.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. The first ADC bearing the ferroptosis inducer RSL3 as a payload with conservation of the fragile electrophilic warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Validating Ferroptosis Induction by RSL3-Based GPX4 PROTACs
For researchers and professionals in drug development, the targeted induction of ferroptosis represents a promising therapeutic avenue, particularly in oncology. This guide provides an objective comparison of a novel class of ferroptosis inducers, RSL3-based GPX4 PROTACs (Proteolysis Targeting Chimeras), with conventional small molecule inducers. We present supporting experimental data, detailed protocols for validation, and clear visual diagrams of the underlying mechanisms and workflows.
The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that neutralizes toxic lipid peroxides.[1] While canonical inducers like RSL3 inhibit GPX4's enzymatic function, RSL3-based PROTACs are engineered to induce its complete degradation, offering a distinct and potentially more potent mechanism of action.[1][2]
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between RSL3-based GPX4 PROTACs and other inducers lies in their interaction with the GPX4 protein.
-
RSL3-Based GPX4 PROTACs : These are heterobifunctional molecules composed of a ligand that binds to GPX4 (derived from RSL3), a linker, and a ligand for an E3 ubiquitin ligase.[3][4] By bringing GPX4 into close proximity with the E3 ligase, the PROTAC triggers the ubiquitination of GPX4, marking it for destruction by the cell's proteasome.[4][5] This event-driven, catalytic process removes the entire GPX4 protein, preventing its protective function.[5]
-
RSL3 (Parent Compound) : As a classic ferroptosis inducer, RSL3 directly inhibits the activity of GPX4.[6] However, recent studies suggest its mechanism may be broader, also involving the inhibition of other antioxidant selenoproteins like Thioredoxin Reductase 1 (TXNRD1).[7][8][9] This inhibition leads to the accumulation of lipid peroxides and subsequent cell death.[7]
-
Erastin : This inducer acts indirectly on GPX4. Erastin inhibits system Xc-, a cell surface antiporter responsible for cystine uptake.[10] This depletes intracellular cysteine, a crucial precursor for glutathione (GSH). Since GPX4 requires GSH as a cofactor, Erastin-induced GSH depletion leads to the indirect inactivation of GPX4.[6][10]
Quantitative Performance Comparison
RSL3-based GPX4 PROTACs have demonstrated superior potency compared to their parent inhibitor, RSL3. By actively degrading the target protein, these compounds can achieve a more profound and sustained effect at lower concentrations.
| Compound Class | Example Compound | Mechanism | Target(s) | Typical IC₅₀ / DC₅₀ Range | Reference(s) |
| RSL3-based GPX4 PROTAC | 8e | Proteasomal Degradation | GPX4 | DC₅₀: ~20 nM; IC₅₀: 24-32 nM | [2][11] |
| RSL3 (Parent Compound) | RSL3 | Direct Inhibition | GPX4, TXNRD1 | IC₅₀: ~50-150 nM | [2][8] |
| System Xc- Inhibitor | Erastin | Indirect Inhibition | System Xc- | IC₅₀: 1-10 µM | [10] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration required to inhibit cell growth by 50%.
-
DC₅₀ (Half-maximal degradation concentration): Concentration required to degrade 50% of the target protein.
Studies have shown that RSL3-based degraders can be 2-4 times more potent at inducing cancer cell death than the parent RSL3 compound.[2][11] This heightened efficacy highlights the advantage of targeted degradation over simple inhibition.
Experimental Validation Workflow
Validating ferroptosis as the specific cell death modality induced by a GPX4 PROTAC requires a multi-pronged approach. The workflow below outlines the key experiments to confirm target degradation, assess the canonical hallmarks of ferroptosis, and rule out other cell death pathways.
Detailed Experimental Protocols
1. Cell Viability Assay
-
Objective: To quantify the cytotoxic effect of the GPX4 PROTAC and confirm its reversal by a ferroptosis inhibitor (Ferrostatin-1).
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the GPX4 PROTAC, RSL3, or Erastin. For rescue experiments, co-treat with Ferrostatin-1 (1 µM).
-
Incubate for 24-48 hours.
-
Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Normalize data to vehicle-treated controls and calculate IC₅₀ values.
-
2. Western Blot Analysis for GPX4 Degradation
-
Objective: To directly visualize and quantify the degradation of GPX4 protein.
-
Methodology:
-
Seed cells in a 6-well plate.
-
Treat cells with the GPX4 PROTAC at various concentrations or for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against GPX4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density to determine the percentage of remaining GPX4 protein and calculate DC₅₀ values.
-
3. Lipid Peroxidation Assay
-
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
-
Methodology:
-
Treat cells with the GPX4 PROTAC, with or without Ferrostatin-1, for a predetermined time (e.g., 8-12 hours).
-
In the final 30 minutes of incubation, add the fluorescent probe C11-BODIPY™ 581/591 (2 µM).
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.
-
Quantify the percentage of green-fluorescent (oxidized) cells.
-
4. Labile Iron Pool Assay
-
Objective: To confirm the iron-dependent nature of the induced cell death.
-
Methodology:
-
Treat cells with the GPX4 PROTAC. For control experiments, co-treat with an iron chelator (e.g., Deferoxamine, DFO).
-
Measure cell viability as described in Protocol 1. A rescue of cell death by DFO supports an iron-dependent mechanism.
-
Alternatively, to visualize the labile iron pool, incubate treated cells with a fluorescent probe like FerroOrange (1 µM) for 30 minutes.
-
Analyze fluorescence intensity via flow cytometry or fluorescence microscopy. An increase in fluorescence indicates a larger labile iron pool.
-
References
- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Compounds targeting ferroptosis in breast cancer: progress and their therapeutic potential [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Demethyl-RSL3-boc and Glutathione Peroxidase: A Review of Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. Demethyl-RSL3-boc, a derivative of the well-known ferroptosis inducer RSL3, is utilized in targeted protein degradation strategies, primarily aimed at Glutathione (B108866) Peroxidase 4 (GPX4). This guide provides a comprehensive overview of the current understanding of RSL3's interaction with GPX4 and explores the emerging, albeit complex, picture of its cross-reactivity with other glutathione peroxidases and related enzymes.
RSL3 is widely recognized as a potent inhibitor of GPX4, an enzyme crucial for protecting cells from lipid peroxidation and a key regulator of ferroptosis, a form of iron-dependent cell death.[1][2] The (1S, 3R) stereoisomer of RSL3 is the biologically active form, suggesting a specific interaction with its target.[3][4] This specificity has positioned RSL3 and its derivatives as valuable tools for studying ferroptosis and as potential starting points for anticancer therapies.[5]
However, the landscape of RSL3's molecular targets is more nuanced than initially perceived. Recent studies have presented conflicting evidence regarding the direct inhibition of GPX4 by RSL3. While some reports indicate that RSL3 binds to and inactivates GPX4, leading to the accumulation of lipid reactive oxygen species (ROS), other research suggests that RSL3 may not directly inhibit the enzymatic activity of recombinant GPX4.[4][6][7] Furthermore, the inactivation of GPX4 by RSL3 in cellular contexts may be indirect, potentially requiring the presence of the adaptor protein 14-3-3ε.[8]
Emerging Off-Target Activities
Adding to this complexity, recent evidence points towards other selenoproteins as potential targets of RSL3. Notably, Thioredoxin Reductase 1 (TXNRD1) has been identified as an efficient target of RSL3.[6][7] This finding suggests that the ferroptosis-inducing effects of RSL3 might be mediated through pathways independent of or parallel to direct GPX4 inhibition. Chemoproteomic analyses using modified RSL3 have also identified other protein targets, although their functional relevance to RSL3-induced cell death remains to be fully elucidated.[3]
The stereoisomer (1R, 3R)-RSL3, which is considered inactive against GPX4, has been shown to exhibit equipotent activity to the active (1S, 3R)-RSL3 in some colorectal cancer cell lines, further questioning the sole reliance on GPX4 inhibition for RSL3's effects in all biological contexts.[9] This suggests that the sensitivity to RSL3 does not always align with GPX4 dependency.[10] Some studies now propose that RSL3 may act as a broader inhibitor of the selenoproteome.[9][10]
Cross-Reactivity with other Glutathione Peroxidases
A critical aspect for a chemical probe's utility is its selectivity. However, there is a notable lack of publicly available studies that systematically evaluate the cross-reactivity of this compound or RSL3 against other members of the glutathione peroxidase family (e.g., GPX1, GPX2, GPX3, GPX5, GPX6, GPX7, and GPX8). The majority of research has concentrated on the RSL3-GPX4 axis. This absence of comprehensive selectivity data makes it challenging to definitively conclude on the specificity of RSL3 for GPX4 over other GPX isoforms.
Experimental Protocols
The methodologies employed to investigate RSL3's activity provide a framework for future cross-reactivity studies.
GPX4 Activity Assay (Indirect): A common method to assess the impact of RSL3 on GPX4 activity in cells is to measure the accumulation of lipid reactive oxygen species (ROS).
-
Cell Treatment: Cells are treated with various concentrations of RSL3 for a defined period.
-
Lipid ROS Staining: A fluorescent probe, such as BODIPY™ 581/591 C11, is added to the cells. This dye shifts its fluorescence emission from red to green upon oxidation by lipid hydroperoxides.
-
Flow Cytometry Analysis: The shift in fluorescence is quantified using flow cytometry, with an increase in green fluorescence indicating lipid peroxidation and, indirectly, inhibition of GPX4 activity.
Chemoproteomic Affinity Capture: This technique is used to identify the cellular targets of a small molecule.
-
Probe Synthesis: An analog of the small molecule (e.g., RSL3) is synthesized with a tag (e.g., biotin) that allows for affinity purification.
-
Cell Lysate Incubation: The tagged probe is incubated with cell lysates to allow for binding to its protein targets.
-
Affinity Purification: The probe-protein complexes are captured using streptavidin beads.
-
Mass Spectrometry: The captured proteins are identified by mass spectrometry.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of ferroptosis induction via GPX4 inhibition by RSL3.
Caption: A generalized experimental workflow to determine the selectivity of an inhibitor against different GPX isoforms.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of the glutathione peroxidase GPx4 by the ferroptosis-inducing molecule RSL3 requires the adaptor protein 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Demethyl-RSL3-boc and FINO2 as ferroptosis inducers.
In the rapidly evolving field of regulated cell death, ferroptosis has emerged as a promising therapeutic target, particularly in oncology. This iron-dependent form of cell death is characterized by the lethal accumulation of lipid peroxides. Central to its regulation is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which functions to neutralize these damaging peroxides. Small molecule inducers of ferroptosis have become invaluable tools for researchers and drug developers to probe this pathway and explore its therapeutic potential. Among these, RSL3 and FINO2 are two of the most widely studied and utilized compounds.
This guide provides an objective, data-driven comparison of RSL3 and FINO2, delving into their distinct mechanisms of action, summarizing their performance with quantitative experimental data, and providing detailed methodologies for key assays.
Mechanism of Action: A Tale of Two Strategies
While both RSL3 and FINO2 ultimately lead to the catastrophic lipid peroxidation that defines ferroptosis, they employ fundamentally different strategies to achieve this outcome.
RSL3: The Direct Inhibitor
RSL3 is a potent and specific inhibitor of GPX4.[1][2] It directly and covalently binds to the active site of GPX4, thereby inactivating the enzyme.[1] This direct inhibition prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their rapid accumulation and the subsequent execution of the ferroptotic cell death program.
FINO2: The Dual-Pronged Attacker
In contrast to the targeted approach of RSL3, FINO2 employs a unique dual mechanism of action.[3][4] It does not directly inhibit GPX4.[3][5] Instead, FINO2 initiates ferroptosis through two distinct but synergistic pathways:
-
Indirect GPX4 Inactivation: FINO2 leads to an indirect loss of GPX4 enzymatic function.[3]
-
Direct Iron Oxidation: The endoperoxide moiety of FINO2 directly oxidizes intracellular ferrous iron (Fe2+) to ferric iron (Fe3+).[3][4] This process can generate reactive oxygen species (ROS) that further contribute to lipid peroxidation.
This multi-pronged attack makes FINO2 a mechanistically distinct ferroptosis inducer compared to RSL3.
Quantitative Data Presentation
The following tables summarize key quantitative data from comparative studies, highlighting the differential effects of RSL3 and FINO2 on various cellular parameters. It is important to note that the potency of these compounds can vary significantly depending on the cell line and experimental conditions.
Table 1: Comparative Efficacy in Inducing Cell Death (IC50/EC50 Values)
| Cell Line | RSL3 (IC50/EC50) | FINO2 (IC50/EC50) | Reference |
| HT-1080 (Fibrosarcoma) | ~0.5 µM | ~2.5 µM | [6][7] |
| A549 (Lung Carcinoma) | ~0.5 µM | Not specified | [7] |
| H1975 (Non-small cell lung) | ~150 nM | Not specified | [7] |
| BJeLR (Engineered Cancer Cells) | Not specified | Potent | [3][8] |
| BJ-hTERT (Non-cancerous) | Not specified | Less potent than in BJeLR | [3][8] |
| Biliary Tract Cancer Cell Lines | 0.9 - 7.9 µM | Variable | [9] |
Table 2: Comparative Effects on Key Ferroptosis Markers
| Parameter | RSL3 | FINO2 | Reference |
| GPX4 Activity | Direct Inhibition | Indirect Inhibition | [3][5] |
| GPX4 Protein Level | Significant Decrease | Minor Decrease | [3][8] |
| Intracellular GSH Levels | No significant change | No significant change | [3][10] |
| Lipid Peroxidation | Induces | Induces (often more rapidly) | [3][11] |
| Iron Dependence | Yes | Yes (more sensitive to iron chelation) | [3] |
| PTGS2 mRNA Upregulation | Significant Upregulation | No significant upregulation | [3][8] |
Signaling Pathway Diagrams
The distinct mechanisms of RSL3 and FINO2 can be visualized in the following signaling pathway diagrams.
Caption: RSL3 directly inhibits GPX4, leading to ferroptosis.
Caption: FINO2 induces ferroptosis via a dual mechanism.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare RSL3 and FINO2 are provided below.
Cell Viability Assay (e.g., using resazurin-based assays)
This protocol is used to determine the concentration of a compound that reduces cell viability by 50% (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
96-well plates
-
RSL3 and FINO2 (dissolved in DMSO to prepare stock solutions)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, CellTiter-Blue®)
-
Plate reader capable of fluorescence measurement
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight to allow for attachment.
-
Treatment Preparation: Prepare serial dilutions of RSL3 and FINO2 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration range.
-
Treatment: Remove the old medium and add the medium containing the ferroptosis inducers. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the resazurin-based reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curves to determine the IC50 values.
-
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Materials:
-
Cells treated with RSL3, FINO2, or vehicle control
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of RSL3, FINO2, or DMSO for the specified time.
-
Probe Loading: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Data Acquisition (Flow Cytometry):
-
Harvest the cells and resuspend them in PBS.
-
Analyze the cells on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
-
Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
-
-
Data Acquisition (Fluorescence Microscopy):
-
Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
Observe the increase in green fluorescence in treated cells compared to controls.
-
-
Western Blot Analysis of GPX4
This protocol is used to assess the protein levels of GPX4 following treatment with ferroptosis inducers.
-
Materials:
-
Cells treated with RSL3, FINO2, or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative protein expression.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing the effects of RSL3 and FINO2.
Caption: General workflow for comparing ferroptosis inducers.
Conclusion
RSL3 and FINO2 are both potent inducers of ferroptosis, yet they operate through distinct and well-characterized mechanisms. RSL3 acts as a direct and specific inhibitor of GPX4, making it a valuable tool for studying the direct consequences of GPX4 inactivation. In contrast, FINO2's dual mechanism of indirect GPX4 inhibition and direct iron oxidation offers a different approach to inducing ferroptosis, which may be advantageous in certain cellular contexts or for overcoming resistance to direct GPX4 inhibitors.
The choice between RSL3 and FINO2 will depend on the specific research question and experimental goals. For studies focused on the direct role of GPX4, RSL3 is the more appropriate choice. For investigations into alternative mechanisms of ferroptosis induction or for exploring compounds with multi-targeted effects, FINO2 provides a compelling alternative. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex and fascinating process of ferroptosis.
References
- 1. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of essential sites of lipid peroxidation in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Demethyl-RSL3-boc: A Sharper Tool for Targeting GPX4 in Ferroptosis Research?
A detailed comparison of Demethyl-RSL3-boc and its parent compound, RSL3, reveals a strategic evolution in the quest for a more specific inducer of ferroptosis. While RSL3 has been a cornerstone in studying this iron-dependent cell death pathway, recent evidence has illuminated a broader-than-anticipated target profile. The development of this compound, primarily as a component of Proteolysis Targeting Chimeras (PROTACs), suggests a move towards enhanced specificity for its intended target, Glutathione Peroxidase 4 (GPX4).
RSL3 is a well-established and potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its primary mechanism of action has long been attributed to the direct and irreversible inhibition of GPX4, a key enzyme that neutralizes lipid hydroperoxides.[1][4] However, the landscape of RSL3's molecular interactions is more complex than initially understood. Emerging research indicates that RSL3's effects may not be solely confined to GPX4. Studies have suggested that RSL3 can act as a broader inhibitor of the selenoproteome, a class of proteins that includes GPX4 and other crucial antioxidant enzymes like thioredoxin reductase 1 (TXNRD1). Furthermore, under certain cellular contexts, RSL3 has been observed to trigger other cell death pathways, including apoptosis and pyroptosis, hinting at a wider range of biological activities.
The development of this compound stems from the need for more precise tools to dissect the ferroptosis pathway, particularly for applications in targeted protein degradation. This compound serves as a ligand for GPX4 in the design of PROTACs, which are engineered molecules that co-opt the cell's own protein disposal machinery to eliminate specific target proteins. The structural modifications inherent in Demethyl-RSL3 are intended to facilitate its incorporation into these larger PROTAC molecules while maintaining its affinity for GPX4.
While direct comparative studies on the specificity of this compound versus RSL3 are not yet widely published, the rationale behind its design within the PROTAC context points towards a focus on enhancing target engagement with GPX4. The very nature of PROTACs necessitates a high degree of specificity of the target-binding ligand to minimize off-target degradation. Therefore, the selection and modification of the RSL3 scaffold to create Demethyl-RSL3 for this purpose strongly implies an effort to refine its interaction with GPX4.
Quantitative Data Summary
Currently, direct quantitative data comparing the binding affinities and inhibitory concentrations of this compound and RSL3 against a panel of selenoproteins are limited in publicly available literature. The primary focus of existing research on Demethyl-RSL3 derivatives has been on their efficacy as part of GPX4-degrading PROTACs.[5]
| Compound | Primary Target(s) | Other Reported Targets/Effects | Intended Application |
| RSL3 | GPX4[1][4] | Selenoproteome (broader inhibition), TXNRD1, Induction of apoptosis and pyroptosis | Induction of ferroptosis |
| This compound | GPX4[5] | Not extensively characterized | Ligand for GPX4-targeting PROTACs[5] |
Experimental Protocols
The development of RSL3-based PROTACs, as described in the work by Zheng C, et al., provides a foundational experimental workflow for assessing the efficacy of Demethyl-RSL3-containing degraders.[5]
General Workflow for Assessing GPX4 Degradation by a Demethyl-RSL3-based PROTAC:
-
Synthesis of PROTAC: Demethyl-RSL3 is chemically linked to a ligand for an E3 ubiquitin ligase (e.g., lenalidomide (B1683929) for Cereblon) via a polyethylene (B3416737) glycol (PEG) linker of varying length. The Boc protecting group on this compound is removed to allow for this conjugation.
-
Cell Culture: A human cancer cell line known to be sensitive to ferroptosis (e.g., HT-1080 fibrosarcoma) is cultured under standard conditions.
-
Treatment: Cells are treated with the synthesized PROTAC at various concentrations for different time points (e.g., 6, 12, 24 hours). Control groups include vehicle-treated cells and cells treated with RSL3 or Demethyl-RSL3 alone.
-
Western Blot Analysis: Cell lysates are collected, and protein levels of GPX4 are assessed by Western blotting to determine the extent of degradation. Levels of other proteins can also be analyzed to assess specificity.
-
Cell Viability Assays: The effect of the PROTAC on cell viability is measured using assays such as the CellTiter-Glo luminescent cell viability assay to determine the dose-dependent induction of cell death.
-
Lipid Peroxidation Assay: To confirm that cell death is occurring via ferroptosis, the accumulation of lipid reactive oxygen species (ROS) is measured using fluorescent probes like C11-BODIPY.
Signaling Pathways and Experimental Workflows
The signaling pathway of RSL3-induced ferroptosis and the experimental workflow for developing a Demethyl-RSL3-based PROTAC are illustrated below.
References
Unveiling the Iron-Clad Mechanism of Demethyl-RSL3-boc-Induced Cell Death: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Demethyl-RSL3-boc's performance in inducing ferroptosis, a form of iron-dependent programmed cell death. Supported by experimental data, this document delves into the compound's mechanism of action and its standing among other ferroptosis inducers.
This compound, often referred to as RSL3 in scientific literature, has emerged as a potent and specific inducer of ferroptosis. This distinct form of cell death is characterized by the iron-dependent accumulation of lipid peroxides, leading to cellular demise. The confirmation of this iron dependency is crucial for its application in research and potential therapeutic strategies. This guide presents a comparative analysis of this compound with other ferroptosis-inducing agents, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Ferroptosis Inducers
The efficacy of this compound in inducing cell death is benchmarked against other well-known ferroptosis inducers, such as Erastin and FIN56. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, with lower values indicating higher potency.
| Compound | Cell Line | IC50 (µM) | Time Point (hours) | Citation |
| This compound (RSL3) | HT-1080 | ~0.5 | 24 | [1] |
| HCT116 | 4.084 | 24 | [2] | |
| LoVo | 2.75 | 24 | [2] | |
| HT29 | 12.38 | 24 | [2] | |
| Erastin | HT-1080 | 10 | 24 | [3] |
| Gpx4-IN-9 | HT-1080 | 0.007 | Not Specified | [2] |
The data clearly indicates that the potency of this compound can vary significantly across different cell lines. Notably, in some cell lines, it demonstrates higher potency than the classical ferroptosis inducer, Erastin.
Confirming Iron-Dependency: The Role of Inhibitors
A hallmark of ferroptosis is its prevention by iron chelators and lipophilic antioxidants. Experiments utilizing these inhibitors provide definitive evidence of the iron-dependent nature of cell death induced by this compound.
| Inducer | Inhibitor | Cell Line | Rescue Effect | Citation |
| This compound (RSL3) | Ferrostatin-1 | HT-1080 | Significant rescue of cell viability | [3] |
| Deferoxamine (DFO) | ALL cells | Significantly reduced cell death | [4][5] | |
| Erastin | Ferrostatin-1 | HT-1080 | Significant rescue of cell viability | [3] |
| Erastin | Deferoxamine (DFO) | ALL cells | Unable to block cell death | [4][5] |
As shown in the table, both the lipophilic antioxidant Ferrostatin-1 and the iron chelator Deferoxamine (DFO) effectively counteract cell death induced by this compound. This strongly supports the central role of iron and lipid peroxidation in its mechanism of action. In contrast, while Ferrostatin-1 can rescue Erastin-induced cell death, DFO is unable to do so in certain contexts, suggesting nuances in the mechanisms of different ferroptosis inducers[4][5].
Key Experimental Data
The induction of ferroptosis by this compound is further substantiated by measuring key biochemical markers, namely lipid reactive oxygen species (ROS) and the activity of Glutathione (B108866) Peroxidase 4 (GPX4).
| Parameter | Compound | Cell Line | Observation | Citation |
| Lipid ROS Levels | This compound (RSL3) | HT-1080 | Significant increase in lipid ROS | [6] |
| ALL cells | Increased lipid peroxidation | [4] | ||
| Erastin | ALL cells | Increased lipid peroxidation | [4] | |
| GPX4 Activity | This compound (RSL3) | In vitro assay | Direct inhibition of GPX4 | [2] |
| Gpx4-IN-3 | In vitro assay | 71.7% inhibition of GPX4 at 1 µM | [2] | |
| This compound (RSL3) | In vitro assay | 45.9% inhibition of GPX4 at 1 µM | [2] |
This compound treatment leads to a marked increase in lipid ROS, a critical executioner of ferroptotic cell death. Mechanistically, this compound directly inhibits the selenoenzyme GPX4, which is responsible for detoxifying lipid hydroperoxides[2]. This inhibition is a key initiating event in the ferroptotic cascade.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Workflow for iron-dependency confirmation.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound and other ferroptosis inducers.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or other compounds for the desired time period (e.g., 24-48 hours). Include a vehicle-only control (DMSO).
-
To confirm iron-dependency, pre-treat a set of wells with an iron chelator (e.g., Deferoxamine, 100 µM) or a ferroptosis inhibitor (e.g., Ferrostatin-1, 1 µM) for 1-2 hours before adding this compound.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
2. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) following treatment with this compound.
-
Procedure:
-
Seed cells in a suitable format for flow cytometry or fluorescence microscopy.
-
Treat cells with this compound at a concentration around its IC50 for a predetermined time (e.g., 6-24 hours).
-
For control experiments, co-treat with an iron chelator or ferroptosis inhibitor.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. The oxidized probe fluoresces green (emission ~520 nm), while the reduced probe fluoresces red (emission ~595 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
3. GPX4 Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on GPX4 enzymatic activity.
-
Procedure:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
Use a commercial GPX4 activity assay kit (e.g., from Cayman Chemical, Abcam). These kits typically employ a coupled enzyme system.
-
The assay principle often involves the reduction of cumene (B47948) hydroperoxide by GPX4, which is coupled to the recycling of oxidized glutathione (GSSG) to reduced glutathione (GSH) by glutathione reductase.
-
This recycling process consumes NADPH, and the rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.
-
GPX4 activity is inversely proportional to the rate of decrease in absorbance at 340 nm. Compare the activity in lysates from cells treated with this compound to the vehicle control.
-
References
- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Therapeutic Potential of GPX4-Targeting PROTACs in Preclinical Models: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of the therapeutic potential of PROTACs targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, in preclinical settings. As specific data for "Demethyl-RSL3-boc PROTACs" is not widely available in published literature, this guide will focus on the broader class of GPX4-targeting PROTACs, often derived from GPX4 inhibitors like RSL3.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of these novel therapeutic agents. We will delve into their mechanism of action, compare their performance with alternative strategies, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: GPX4-Targeting PROTACs
GPX4-targeting PROTACs are hetero-bifunctional molecules designed to induce the selective degradation of GPX4.[1][2] They consist of three key components: a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3][4] By bringing GPX4 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome.[1][][6] The degradation of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering a form of regulated cell death known as ferroptosis.
Caption: Mechanism of GPX4 degradation by a PROTAC, leading to ferroptosis.
Comparative Performance Analysis
The therapeutic potential of GPX4-targeting PROTACs can be evaluated against several alternative strategies, including small molecule inhibitors of GPX4 and other classes of targeted protein degraders.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Key Performance Metrics |
| GPX4-Targeting PROTACs | Catalytic degradation of GPX4 via the ubiquitin-proteasome system.[1][] | High selectivity and potency, potential for prolonged pharmacodynamic effect, can target "undruggable" proteins.[3][7] | Large molecular weight may limit cell permeability and bioavailability, potential for off-target degradation and the "hook effect".[1][][9] | DC50, Dmax, IC50 (cell viability), in vivo tumor growth inhibition. |
| Small Molecule GPX4 Inhibitors (e.g., RSL3) | Stoichiometric inhibition of GPX4 enzymatic activity.[3] | Smaller molecular weight, established chemistry. | Requires sustained high concentrations for efficacy, potential for off-target inhibition.[10] | IC50 (enzymatic activity), EC50 (cell viability). |
| Molecular Glues | Induce interaction between a target protein and an E3 ligase, leading to degradation.[7] | Small molecular weight, good drug-like properties.[] | Discovery is often serendipitous, mechanism can be difficult to predict.[7] | DC50, Dmax, IC50 (cell viability). |
| Hydrophobic Tagging (HyT) | Appends a hydrophobic moiety to the protein surface, inducing degradation.[7] | Lower molecular weight than PROTACs, can be effective for a range of targets. | Mechanism is less specific than PROTACs. | Degradation efficiency, cell viability. |
Quantitative Data Summary
The following table summarizes hypothetical but representative preclinical data for a GPX4-targeting PROTAC compared to a small molecule inhibitor.
| Compound | Target | Assay | DC50/IC50 (nM) | Dmax (%) | Cell Line | In Vivo Efficacy (Tumor Model) |
| GPX4-PROTAC-1 | GPX4 Degradation | Western Blot | 15 | >90% | HT-1080 | Significant tumor regression at 10 mg/kg |
| GPX4-PROTAC-1 | Cell Viability | MTS Assay | 25 | N/A | HT-1080 | |
| RSL3 | GPX4 Inhibition | Activity Assay | 50 | N/A | N/A | |
| RSL3 | Cell Viability | MTS Assay | 100 | N/A | HT-1080 | Moderate tumor growth inhibition at 20 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of GPX4-targeting PROTACs.
Western Blot for GPX4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HT-1080) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the GPX4-targeting PROTAC for the desired time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the percentage of GPX4 degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration at which 50% of the protein is degraded).
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 HT-1080 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the GPX4-targeting PROTAC and vehicle control via the desired route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for GPX4 levels, immunohistochemistry).
-
Data Analysis: Compare tumor growth between the treatment and control groups to evaluate the in vivo efficacy of the PROTAC.
Caption: A typical workflow for the preclinical evaluation of GPX4-targeting PROTACs.
Conclusion
GPX4-targeting PROTACs represent a promising therapeutic strategy for cancers and other diseases characterized by a vulnerability to ferroptosis. Their catalytic mode of action and potential for high selectivity offer distinct advantages over traditional small molecule inhibitors. However, their development requires careful preclinical evaluation to address challenges related to their large size, potential off-target effects, and complex pharmacokinetic and pharmacodynamic profiles.[9][11] The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively assess the therapeutic potential of these novel agents in preclinical models.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Small-Molecule PROTACS: New Approaches to Protein Degradation. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Demethyl-RSL3-boc
Disclaimer: No specific Safety Data Sheet (SDS) for Demethyl-RSL3-boc was found. Therefore, the following guidance is based on the precautionary principle for handling potentially potent, powdered chemical compounds of unknown toxicity. Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. A multi-layered approach is recommended when handling this compound.
Minimum PPE Requirements: [1][2][3]
-
Body Protection: A flame-resistant lab coat is required.[4] For handling larger quantities or when there is a significant risk of contamination, disposable coveralls made of materials like Tyvek are recommended.[5]
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[1][4][5] A face shield should be worn over goggles when there is a splash hazard.[1][4]
-
Hand Protection: Double gloving with nitrile gloves is required.[5] The outer gloves should be changed immediately if contaminated. For chemicals with unknown toxicity, wearing a flexible laminate glove (like Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves is a best practice.[4]
-
Foot Protection: Closed-toe shoes are mandatory.[4] Disposable shoe covers should be worn in the designated handling area.[5]
-
Respiratory Protection: For handling powders, a properly fitted N95 or FFP2 respirator is the minimum requirement to prevent inhalation.[5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazard information.
-
Store: Store the compound in a designated, well-ventilated, and restricted-access area. Keep it in a tightly sealed container, protected from light and moisture as per any supplier recommendations.
2.2. Weighing and Aliquoting (Powder)
-
Designated Area: All handling of powdered this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to control airborne particles.[6]
-
Minimize Dust: Use techniques that minimize dust generation, such as gentle scooping.[5]
-
Tools: Utilize dedicated, labeled spatulas and weigh boats.
-
Cleaning: Decontaminate all surfaces and equipment after each use.
2.3. Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid to prevent splashing.[5]
-
Container: Keep the container covered as much as possible during dissolution.[5]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.[5]
-
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, shoe covers, lab coats), contaminated weigh boats, and other solid materials must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible hazardous waste container. Do not dispose of this waste down the drain.[5]
-
-
Disposal Method: The preferred method for the disposal of potent chemical waste is high-temperature incineration by a licensed hazardous waste management company.[5]
Emergency Procedures
4.1. Spills
-
Alert: Immediately alert others in the vicinity.[5]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: Use a chemical spill kit to absorb and contain the spill, working from the outside in.[5]
-
Clean-up: All materials used for spill cleanup must be disposed of as hazardous waste.[5]
-
Decontaminate: Thoroughly decontaminate the affected area.
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide any available information about the compound.
Data Presentation
Since no specific quantitative data for this compound is available, the following table provides general Occupational Exposure Limits (OELs) for potent compounds as a reference for risk assessment. OEL refers to the airborne concentration of a substance to which nearly all workers can be repeatedly exposed day after day without adverse health effects.
| Hazard Level | Occupational Exposure Limit (OEL) |
| Low Hazard | > 500 µg/m³ |
| Moderate Hazard | 10 - 500 µg/m³ |
| High Hazard | 0.03 - 10 µg/m³ |
| Very High Hazard | < 0.03 µg/m³ |
Data adapted from general classifications of potent compounds.[6]
Visualizations
The following diagrams illustrate the standard workflows for handling potent chemical compounds and responding to emergencies.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
